Azaserine
描述
This compound appears as pale yellow to green crystals. Used as an antifungal agent.
This compound is a carboxylic ester resulting from the formal condensation of the carboxy group of diazoacetic acid with the alcoholic hydroxy group of L-serine. An antibiotic produced by a Streptomyces species. It has a role as an antimicrobial agent, an antineoplastic agent, an antifungal agent, an antimetabolite, an immunosuppressive agent, a metabolite and a glutamine antagonist. It is a diazo compound, a carboxylic ester, a L-serine derivative and a non-proteinogenic L-alpha-amino acid.
This compound has been reported in Streptomyces with data available.
This compound is a naturally occurring serine derivative diazo compound with antineoplastic properties, this compound functions as a purine antagonist and glutamine analogue (glutamine amidotransferase inhibitor) that competitively inhibits pathways in which glutamine is metabolized. An antibiotic and antitumor agent, this compound is used in clinical studies as a potential antineoplastic agent. (NCI04)
Antibiotic substance produced by various Streptomyces species. It is an inhibitor of enzymatic activities that involve glutamine and is used as an antineoplastic and immunosuppressive agent.
Structure
2D Structure
属性
IUPAC Name |
(2S)-2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
| Record name | AZASERINE | |
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DSSTOX Substance ID |
DTXSID9020118 | |
| Record name | Azaserine | |
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Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azaserine appears as pale yellow to green crystals. Used as an antifungal agent., Light yellow-green solid; [Merck Index] Faintly yellow powder; [MSDSonline] | |
| Record name | AZASERINE | |
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| Record name | Azaserine | |
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Solubility |
SLIGHTLY SOL IN METHANOL, ABSOLUTE ETHANOL ACETONE; SOL IN WARM AQ SOLN OF METHANOL, ABSOLUTE ETHANOL ACETONE | |
| Record name | AZASERINE | |
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Vapor Pressure |
1.53X10-10 mmHg at 25 °C. | |
| Record name | AZASERINE | |
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Color/Form |
ORTHORHOMBIC, PALE YELLOW TO GREEN CRYSTALS FROM 90% ETHANOL. | |
CAS No. |
115-02-6 | |
| Record name | AZASERINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Azaserine | |
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| Record name | AZASERINE | |
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Melting Point |
About 157 deg | |
| Record name | AZASERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5093 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Azaserine as a Glutamine Antagonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaserine, an antibiotic and antitumor agent, functions as a potent glutamine antagonist.[1][2] Its structural similarity to glutamine allows it to competitively inhibit a range of glutamine-dependent enzymes, leading to the disruption of critical metabolic pathways essential for cell proliferation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, with a focus on its interaction with key enzymatic targets, the resulting impact on cellular metabolism, and the experimental methodologies used to elucidate these processes.
Introduction: The Role of Glutamine and the Action of this compound
Glutamine is a crucial amino acid in cellular metabolism, serving as a primary nitrogen donor for the biosynthesis of nucleotides, amino acids, and other essential biomolecules.[3] Cancer cells, in particular, often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction." this compound, a naturally occurring serine derivative, leverages this dependency by acting as a glutamine analogue.[1][4] Its chemical structure allows it to bind to the glutamine-binding sites of various enzymes, leading to their irreversible inhibition and subsequent cytotoxic effects.
Molecular Mechanism of Action: Covalent Inhibition of Glutamine-Utilizing Enzymes
The primary mechanism of this compound involves its function as a competitive inhibitor of glutamine amidotransferases.[2][4] These enzymes catalyze the transfer of the amide group from glutamine to an acceptor molecule, a critical step in many biosynthetic pathways. This compound's diazo group is highly reactive and forms a covalent bond with a nucleophilic cysteine residue within the active site of these enzymes, leading to their irreversible inactivation.[5]
Key Enzymatic Targets of this compound:
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Phosphoribosylformylglycinamidine Synthetase (FGAR-AT): A key enzyme in the de novo purine biosynthesis pathway. Inhibition of FGAR-AT by this compound blocks the formation of purines, essential for DNA and RNA synthesis.[5]
-
Glutamine-Fructose-6-Phosphate Amidotransferase (GFAT): The rate-limiting enzyme in the hexosamine biosynthetic pathway, which is crucial for the synthesis of glycoproteins and other macromolecules.[6]
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Gamma-Glutamyltransferase (GGT): An enzyme involved in glutathione metabolism and amino acid transport.[4][6]
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CTP Synthetase: Involved in pyrimidine biosynthesis.
-
Glutamine Synthetase: Recent studies suggest that this compound can also lead to a reduction in the expression of glutamine synthetase itself.[3]
The inhibition of these enzymes leads to a cascade of metabolic disruptions, ultimately resulting in cell cycle arrest and apoptosis.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound as an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific values can vary depending on the enzyme, cell type, and experimental conditions, the following table summarizes available data.
| Enzyme Target | Organism/Cell Line | Inhibitor Concentration/Parameter | Value | Reference |
| Glutamine-dependent amidotransferases | General | Inhibitory Concentration | 25 µM | [7][8] |
| Phosphoribosylformylglycinamidine Synthetase | General | Inhibitory Concentration | 25 µM | [7] |
| Glucosamine-6-phosphate isomerase | General | Inhibitory Concentration | 25 µM | [7] |
| Gamma-Glutamyltransferase (GGT) | E. coli | Docking Binding Energy | -2.0 kcal/mol | [6] |
| Glutamine Fructose Amidotransferase (GFAT) | H. sapiens | Docking Binding Energy | 1.03 kcal/mol | [6] |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay for Glutamine Amidotransferase Inhibition
This protocol is designed to determine the kinetic parameters of this compound's inhibition of a glutamine amidotransferase.
-
Materials:
-
Purified glutamine amidotransferase
-
L-glutamine (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Spectrophotometer
-
Coupled enzyme system for product detection (e.g., glutamate dehydrogenase to measure glutamate production)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare a range of L-glutamine concentrations.
-
In a 96-well plate, add the assay buffer, the coupled enzyme system, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified glutamine amidotransferase to each well.
-
Immediately after, add the different concentrations of L-glutamine to the respective wells.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 340 nm for NADH consumption in the glutamate dehydrogenase-coupled assay).
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration.
-
Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or irreversible) to determine the Ki or IC50 value.
-
Cell-Based Assay for Inhibition of Purine Biosynthesis
This protocol assesses the effect of this compound on the de novo purine synthesis pathway in cultured cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-glycine (radiolabeled precursor for purine synthesis)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-glycine to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized purines.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Precipitate the macromolecules (including nucleic acids) by adding cold 10% TCA.
-
Wash the precipitate with cold TCA to remove unincorporated [¹⁴C]-glycine.
-
Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).
-
Measure the radioactivity of the solubilized fraction using a scintillation counter.
-
A decrease in radioactivity in this compound-treated cells compared to untreated controls indicates inhibition of de novo purine synthesis.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic related to this compound's mechanism of action.
Figure 1: Mechanism of this compound as a glutamine antagonist.
Figure 2: Inhibition of de novo purine biosynthesis by this compound.
Figure 3: Workflow for assessing purine synthesis inhibition.
Conclusion
This compound's potent activity as a glutamine antagonist stems from its ability to irreversibly inhibit key enzymes in vital biosynthetic pathways. Its mechanism of action, centered on the covalent modification of a critical cysteine residue in the active site of glutamine-dependent enzymes, provides a clear rationale for its antitumor effects. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel strategies for targeting glutamine metabolism in cancer and other diseases.
References
- 1. Facebook [cancer.gov]
- 2. medkoo.com [medkoo.com]
- 3. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchpublish.com [researchpublish.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Antibiotic | TargetMol [targetmol.com]
Azaserine as an Inhibitor of Purine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of azaserine's role as a potent inhibitor of de novo purine biosynthesis. This compound, a naturally occurring glutamine analog, exerts its primary mechanism of action through the irreversible inhibition of glutamine amidotransferases, critical enzymes in the purine synthesis pathway. This document details the molecular mechanism of this compound, presents available quantitative data on its effects, outlines detailed experimental protocols for its study, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, making it a key target for chemotherapeutic intervention. This compound (O-diazoacetyl-L-serine) is an antibiotic and antineoplastic agent that functions as a purine antagonist by mimicking the amino acid glutamine.[1][2] Its structural similarity to glutamine allows it to competitively bind to the glutamine-binding sites of several enzymes, leading to the disruption of nucleotide biosynthesis.[2][3]
Mechanism of Action
This compound's primary mode of action is the irreversible inhibition of glutamine amidotransferases.[3][4] This is achieved through the covalent modification of a critical cysteine residue within the glutamine-binding domain of these enzymes.[1][5] The diazoacetyl group of this compound is highly reactive and forms a covalent bond with the sulfhydryl group of the cysteine, leading to the inactivation of the enzyme.
The two primary targets of this compound in the de novo purine biosynthesis pathway are:
-
Phosphoribosyl Pyrophosphate Amidotransferase (PPAT): This enzyme catalyzes the first committed step of purine synthesis, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine, utilizing the amide group from glutamine.
-
Formylglycinamide Ribonucleotide Amidotransferase (FGAM Synthetase): This enzyme catalyzes the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), another glutamine-dependent step in the pathway.[1][5]
Inhibition of these enzymes leads to a blockage of the purine synthesis pathway, resulting in the accumulation of upstream intermediates, most notably FGAR, and the depletion of downstream purine nucleotides.[6]
Data Presentation
Table 1: Effects of Purine Synthesis Inhibitors on Cellular Metabolites
| Compound | Cell Line | Treatment Concentration & Duration | Fold Change in 5-phosphoribosyl-1-pyrophosphate (PRPP) | Reference |
| Methotrexate (MTX) | L1210 leukemia | 0.1 µM for 3 hours | 3.4-fold increase | [6] |
| 6-methyl-mercaptopurine riboside | L1210 leukemia | 25 µM for 3 hours | 6.3-fold increase | [6] |
Note: This table provides context on the accumulation of an early precursor in the purine synthesis pathway upon inhibition. This compound is known to cause the accumulation of the downstream intermediate FGAR.[6]
Table 2: Relative Abundance of Purine Nucleotides in HeLa Cells under Normal and Purine-Depleted Conditions
| Nucleotide | Purine-Rich Medium (nmol/million cells) | Purine-Depleted Medium (nmol/million cells) |
| ATP | 2.33 | 2.74 |
| ADP | Not specified | Not specified |
| AMP | Not specified | Not specified |
| GTP | Not specified | Not specified |
| GDP | Not specified | Not specified |
| GMP | Not specified | Not specified |
| IMP | Lower abundance | 2.8-fold higher |
This data from a study on purinosome formation demonstrates the cellular response to purine limitation, which involves an increase in the de novo synthesis intermediate IMP. While not a direct measure of this compound's effect, it reflects the pathway's regulation.[7]
Experimental Protocols
In Vitro Assay for FGAM Synthetase Inhibition by this compound
This protocol is adapted from established methods for assaying FGAM synthetase activity.
Objective: To determine the inhibitory kinetics of this compound on purified FGAM synthetase.
Materials:
-
Purified FGAM synthetase
-
Formylglycinamide ribonucleotide (FGAR) substrate
-
L-glutamine
-
ATP
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2
-
This compound stock solution (in assay buffer)
-
Coupling enzyme: For example, IMP cyclohydrolase/transformylase (ATIC) and a suitable dehydrogenase for a spectrophotometric assay, or reagents for a colorimetric assay to detect product formation.
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified FGAM synthetase to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound from the stock solution in assay buffer.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, ATP, and L-glutamine.
-
Pre-incubation with Inhibitor: Add the different concentrations of this compound to the respective wells and pre-incubate with the enzyme for a defined period (e.g., 15 minutes) at room temperature to allow for covalent modification.
-
Initiation of Reaction: Initiate the reaction by adding the substrate FGAR to all wells.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the rate of product formation over time by monitoring the change in absorbance or fluorescence, depending on the coupling system used.
-
Data Analysis: Plot the initial reaction velocities against the this compound concentration. Determine the IC50 value from the dose-response curve. For determination of Ki and inactivation kinetics, more complex experimental designs and data analysis are required.
Cellular Assay: Quantification of FGAR Accumulation and Purine Nucleotide Depletion by HPLC
This protocol outlines the steps to quantify the effects of this compound on purine metabolism in cultured cells.
Objective: To measure the intracellular concentration of the purine precursor FGAR and the levels of ATP and GTP in cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
Cultured cells (e.g., HeLa, Jurkat)
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium carbonate (K2CO3), 2 M, for neutralization
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector
-
Standards for FGAR, ATP, and GTP
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours). Include an untreated control group.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a defined volume of ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.
-
-
Sample Neutralization:
-
Carefully transfer the supernatant (acidic extract) to a new tube.
-
Neutralize the extract by adding 2 M K2CO3 dropwise until the pH is near neutral (monitor with pH paper). The formation of a KClO4 precipitate will be observed.
-
Centrifuge to remove the KClO4 precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered extract onto the HPLC system.
-
Separate the metabolites using a suitable gradient of mobile phases (e.g., a buffer/methanol gradient on a C18 column).
-
Detect the compounds by UV absorbance at an appropriate wavelength (e.g., 254 nm).
-
-
Quantification:
-
Identify the peaks corresponding to FGAR, ATP, and GTP by comparing their retention times with those of the injected standards.
-
Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Normalize the results to the cell number or total protein content of the original sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of de novo purine biosynthesis by this compound.
Caption: Workflow for analyzing this compound's effect on cellular purine metabolites.
Conclusion
This compound serves as a powerful tool for studying and targeting de novo purine biosynthesis. Its well-characterized mechanism as a glutamine antagonist and an irreversible inhibitor of key amidotransferases makes it a valuable compound in both research and clinical contexts. The experimental protocols provided herein offer a framework for the quantitative assessment of its effects on cellular metabolism. Further research to elucidate the precise kinetic parameters of its inhibition and to explore its synergistic potential with other chemotherapeutic agents is warranted.
References
- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchpublish.com [researchpublish.com]
- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discofinechem.com [discofinechem.com]
- 6. Antifolates induce inhibition of amido phosphoribosyltransferase in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Azaserine: A Historical and Technical Review of a Promising Antibiotic Lost to Toxicity
Published: November 10, 2025
Abstract: Discovered in 1954 during the "Golden Age" of antibiotic research, azaserine (O-diazoacetyl-L-serine) initially presented as a promising agent with a broad spectrum of antimicrobial activity. Isolated from Streptomyces fragilis, its unique mode of action as a glutamine antagonist set it apart from other antibiotics of the era. However, the very mechanism that made it an effective antimicrobial—the disruption of purine biosynthesis—also conferred significant cytotoxicity and a narrow therapeutic index. This toxicity, coupled with the concurrent discovery of safer and more potent antibiotics, led to the rapid abandonment of this compound as a clinical antibiotic. Instead, its development pivoted towards its use as an antineoplastic agent and a valuable biochemical tool for studying metabolic pathways. This whitepaper provides an in-depth technical review of the historical use of this compound as an antibiotic, detailing its mechanism of action, the experimental protocols used in its initial evaluation, and the critical factors that precluded its widespread use.
Discovery and Historical Context
This compound was first isolated from the fermentation broth of a Streptomyces fragilis strain and its discovery was reported in 1954 by a team at Parke, Davis and Company.[1] This discovery occurred at the zenith of the "Golden Age of Antibiotics" (roughly 1940-1962), a period of intense research that yielded most of the major antibiotic classes still in use today.[2] this compound's emergence into a competitive landscape of newly discovered drugs like tetracyclines and macrolides meant it was subject to rigorous comparison in terms of efficacy and safety. While early reports highlighted its antimicrobial properties, its potent cytotoxicity quickly drew the attention of cancer researchers, shifting its primary development trajectory away from infectious diseases.[3]
Mechanism of Action: Purine Synthesis Inhibition
This compound's primary antimicrobial and cytotoxic activity stems from its function as a structural analog of glutamine.[4] It acts as a potent, irreversible inhibitor of glutamine amidotransferases, enzymes crucial for the transfer of ammonia from glutamine to a substrate.[5]
Specifically, this compound targets and blocks the enzyme formylglycinamide ribonucleotide amidotransferase . This enzyme catalyzes a key step in the de novo purine biosynthesis pathway: the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM), utilizing glutamine as the nitrogen donor. This compound covalently binds to a cysteine residue in the glutamine-binding site of the enzyme, permanently inactivating it.[3] The resulting depletion of the purine nucleotide pool halts DNA and RNA synthesis, leading to cell death in rapidly proliferating organisms, including bacteria and neoplastic cells.[3]
In Vitro Antibacterial Spectrum
Data Presentation
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against specific bacterial strains. The scarcity of comprehensive data reflects the rapid shift in research focus from its antibiotic to its antineoplastic properties.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | UTH 4 | 12.11 | [3] |
| Escherichia coli | UTH 7036 | 51.9 | [3] |
| Escherichia coli | UTH 7048 | 69.2 | [3] |
| Escherichia coli | UTH 7049 | 69.2 | [3] |
Experimental Protocols
The antimicrobial activity of this compound was historically assessed using standard microbiological techniques of the era, primarily agar diffusion and broth dilution methods.[7]
Agar Disc-Diffusion Method
This method provided a qualitative or semi-quantitative assessment of antibiotic activity.
-
Medium Preparation: A suitable nutrient medium, such as M-9 agar, was prepared, sterilized, and cooled to approximately 45°C.[7]
-
Inoculation: The cooled agar was seeded with a standardized suspension of the test microorganism.
-
Plating: The inoculated agar was poured into petri dishes and allowed to solidify.
-
Disc Application: Sterile filter paper discs (e.g., 12.7 mm diameter) were impregnated with a known concentration of this compound (e.g., 5.0 µg per disc) and placed onto the surface of the solidified agar.[7]
-
Incubation: Plates were incubated under optimal conditions for the test organism (e.g., 37°C for 16-18 hours for E. coli).[7]
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) was measured in millimeters. A larger zone diameter indicated greater sensitivity of the organism to the antibiotic.
Broth Tube Dilution Method
This method was used to determine the Minimum Inhibitory Concentration (MIC) quantitatively.
-
Preparation of Antibiotic Dilutions: A series of tubes containing sterile nutrient broth were prepared. This compound was added to the tubes in serially decreasing concentrations (e.g., two-fold dilutions).
-
Inoculation: Each tube was inoculated with a standardized suspension of the test bacteria. A control tube containing no antibiotic was also inoculated to ensure bacterial viability.
-
Incubation: All tubes were incubated under appropriate conditions.
-
MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth (i.e., the first clear tube in the dilution series).[7] Results were often plotted as a dose-effect curve to determine the concentration required for 50% inhibition of growth.[7]
The Pivot from Antibiotic to Antineoplastic Agent
The clinical development of this compound as an antibiotic was halted early in its history. The decision was primarily driven by two interrelated factors: its mechanism-based toxicity and the competitive therapeutic landscape of the 1950s.
-
Toxicity Profile: Because this compound targets a fundamental metabolic pathway common to both prokaryotic and eukaryotic cells, it exhibits significant toxicity to mammalian cells, particularly those that are rapidly dividing, such as cells in the gastrointestinal tract and bone marrow. It was also found to have a narrow margin between effective and toxic doses and was associated with fetal toxicity.[3] Its classification as a potential carcinogen further limited its suitability for treating common infections.[3]
-
Competitive Landscape: The "Golden Age" produced numerous highly effective and significantly safer antibiotics (e.g., new penicillins, cephalosporins, tetracyclines). These agents offered a much wider therapeutic window and targeted bacterial-specific structures like the cell wall, leading to better selective toxicity.
The very properties that made this compound a poor candidate for an antibiotic made it a compelling candidate for an anticancer drug, where a higher degree of cytotoxicity is acceptable. Its ability to kill rapidly proliferating cells was repurposed for oncology, and it was primarily studied in combination with other antimetabolites for the treatment of leukemia.[3]
Conclusion
This compound represents a fascinating case study in drug development. It is a potent biological molecule whose initial promise as an antibiotic was quickly overshadowed by its inherent toxicity. Its history underscores the critical importance of selective toxicity and the therapeutic index in the development of antimicrobial agents. While it never became a clinical antibiotic, this compound's legacy endures. It provided researchers with a powerful tool to probe the intricacies of purine metabolism and served as an early-generation antimetabolite in the field of oncology, paving the way for more refined chemotherapeutic agents. Its story is a salient reminder that in the quest for effective drugs, the ability to kill a pathogen is only half the battle; the ability to do so without harming the patient is paramount.
References
- 1. Antibiotic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origin of Antibiotics and Antibiotic Resistance, and Their Impacts on Drug Development: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
Early Studies on the Antineoplastic Activity of Azaserine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide to the seminal early research on the antineoplastic properties of azaserine. It consolidates quantitative data from foundational preclinical and clinical studies, details the experimental protocols employed, and visually represents the key signaling pathways affected by this glutamine antagonist. The primary focus is on the initial investigations that established this compound's mechanism of action and its potential as a cancer therapeutic, offering a valuable historical and scientific resource for researchers in oncology and drug development.
Introduction
This compound, O-(2-diazoacetyl)-L-serine, is a naturally occurring antibiotic with potent antineoplastic properties.[1] Isolated from a strain of Streptomyces, its structural similarity to glutamine allows it to act as a competitive inhibitor of several key enzymes involved in metabolic pathways essential for cancer cell proliferation.[1] Early investigations in the 1950s were pivotal in elucidating its mechanism of action, primarily as an antagonist of glutamine in the de novo purine biosynthesis pathway. This document revisits these pioneering studies to provide a comprehensive technical overview of the foundational research into this compound's anticancer activity.
Mechanism of Action: Inhibition of Purine Biosynthesis
This compound's primary antineoplastic effect stems from its ability to irreversibly inhibit glutamine-dependent enzymes.[2] It specifically targets glutamine amidotransferases, which are crucial for the synthesis of purine nucleotides, essential components of DNA and RNA.[1] By acting as a glutamine analog, this compound covalently binds to the glutamine-binding site of these enzymes, leading to their inactivation and a subsequent blockade of purine synthesis. This disruption of nucleic acid precursor production disproportionately affects rapidly dividing cancer cells, which have a high demand for these building blocks.
Another key enzyme inhibited by this compound is glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the de novo purine biosynthesis pathway and highlights the inhibitory action of this compound.
Caption: De novo purine biosynthesis pathway and the site of this compound inhibition.
Preclinical Studies: In Vivo Antineoplastic Activity
Early preclinical investigations of this compound focused on its effects in animal models of cancer. These studies were crucial for establishing its tumor-inhibitory potential and providing a rationale for clinical trials.
Quantitative Data from In Vivo Studies
A pivotal study by Moore and LePage in 1957 investigated the in vivo sensitivity of various normal and neoplastic mouse tissues to this compound. The findings from this research provided quantitative evidence of this compound's selective action against tumor cells.
| Animal Model | Tumor Type | This compound Dosage | Outcome Measure | Result | Reference |
| Mouse | Sarcoma 180 | 0.2 mg/kg | Inhibition of glycine incorporation into purines | Significant inhibition in tumor tissue compared to normal tissues | (Moore & LePage, 1957) |
| Mouse | Ehrlich Ascites | 0.2 mg/kg | Inhibition of glycine incorporation into purines | Significant inhibition in tumor cells | (Moore & LePage, 1957) |
Experimental Protocols: In Vivo Antitumor Activity Assessment
The methodologies employed in these early in vivo studies laid the groundwork for future preclinical cancer research.
Animal Model:
-
Species: Swiss mice
-
Tumor Implantation: Subcutaneous implantation of Sarcoma 180 or intraperitoneal injection of Ehrlich ascites tumor cells.
Drug Administration:
-
Route: Intraperitoneal injection.
-
Dosage: A standard dose of 0.2 mg/kg of this compound was used to assess its metabolic effects.
Evaluation of Antitumor Effect:
-
Method: The primary endpoint was the measurement of the incorporation of radiolabeled glycine (glycine-C14) into the purines of nucleic acids in various tissues.
-
Procedure:
-
Mice bearing established tumors were treated with this compound.
-
One hour after this compound administration, glycine-C14 was injected.
-
After a specified time, animals were sacrificed, and various tissues (tumor, liver, spleen, intestine, and kidney) were collected.
-
Nucleic acids were isolated from the tissues, and the radioactivity incorporated into the purine bases (adenine and guanine) was measured using a gas-flow counter.
-
The specific activity (counts per minute per micromole of purine) was calculated to determine the extent of inhibition of purine synthesis.
-
Early Clinical Trials
The promising results from preclinical studies led to the initiation of clinical trials to evaluate the safety and efficacy of this compound in patients with various types of cancer.
Quantitative Data from Early Clinical Trials
A landmark clinical trial published in 1954 by Ellison, Karnofsky, and colleagues provided the first comprehensive data on the clinical effects of this compound in cancer patients.
| Number of Patients | Cancer Types | This compound Dosage | Route of Administration | Therapeutic Responses | Toxicities Observed | Reference |
| 94 | Acute leukemia, Hodgkin's disease, lymphosarcoma, various solid tumors | 2.5 to 10 mg/kg/day for 5-14 days | Oral, Intramuscular, Intravenous | Transient partial remissions in some leukemia patients | Oral and gastrointestinal ulcerations, bone marrow depression | (Ellison et al., 1954) |
Experimental Protocols: Clinical Evaluation
The protocols for these early clinical trials established a framework for the systematic evaluation of new anticancer agents.
Patient Population:
-
Patients with advanced, metastatic, or recurrent neoplastic diseases for whom no standard effective therapy was available.
-
Diagnoses included acute leukemia, chronic leukemias, lymphomas, and a variety of solid tumors.
Drug Administration and Dosage:
-
Formulation: this compound was supplied as a sterile powder and reconstituted for administration.
-
Routes: Administered orally, intramuscularly, or intravenously.
-
Dosage Regimens: Various dosage schedules were explored, with a common regimen being 2.5 to 10 mg/kg per day, administered for courses of 5 to 14 days.
Evaluation of Response and Toxicity:
-
Efficacy: Clinical responses were evaluated based on changes in tumor size (for solid tumors), reduction in blast counts and improvement in peripheral blood counts (for leukemias), and overall clinical improvement.
-
Toxicity: Patients were closely monitored for adverse effects, with particular attention to mucosal toxicity (oral and gastrointestinal), hematological toxicity (bone marrow depression), and effects on liver and kidney function. Regular physical examinations and laboratory tests (complete blood counts, urinalysis, liver and kidney function tests) were performed.
Early In Vitro Methodologies
While modern in vitro techniques like the MTT assay were not available in the 1950s, early researchers employed innovative methods to assess the effects of anticancer agents on cells in culture. These methods primarily focused on observing morphological changes and measuring metabolic activity.
Experimental Workflow for Early In Vitro Studies:
Caption: Generalized workflow for early in vitro anticancer drug screening.
Conclusion
The early studies on this compound were instrumental in shaping the field of cancer chemotherapy. They not only established the antineoplastic potential of this glutamine antagonist but also provided fundamental insights into the metabolic vulnerabilities of cancer cells. The quantitative data from preclinical and clinical investigations, coupled with the development of rigorous experimental protocols, laid a critical foundation for the subsequent discovery and development of a wide range of antimetabolite drugs. This technical whitepaper serves as a detailed repository of this foundational knowledge, offering valuable context for contemporary research in cancer metabolism and therapeutics.
References
Toxicological Profile of Azaserine in Early Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaserine (O-diazoacetyl-L-serine) is a naturally occurring glutamine antagonist discovered in the 1950s from Streptomyces fragilis.[1][2] Initially investigated for its antineoplastic properties, it gained prominence in toxicology as a potent research chemical for inducing pancreatic cancer in animal models.[1] Early research established that this compound's toxicity stems from its ability to interfere with metabolic pathways dependent on glutamine, primarily inhibiting de novo purine biosynthesis.[1] Its toxicological profile is characterized by significant genotoxicity, potent carcinogenicity targeting the pancreas and other organs, and notable hepatotoxicity. This guide provides a detailed overview of the foundational toxicological studies of this compound, focusing on quantitative data, experimental methodologies, and the mechanistic pathways elucidated by early research.
Introduction
Discovery and Chemical Properties
This compound is a diazo compound and a structural analog of the amino acid glutamine.[1] Produced by Streptomyces bacteria, it presents as pale yellow-to-green crystals.[1] Its unique α-diazoester functional group is central to its biological activity, enabling it to act as an alkylating agent and a competitive inhibitor of glutamine-utilizing enzymes.[1][3]
Early Therapeutic and Research Applications
This compound was initially explored as a chemotherapeutic agent, particularly in combination with purine analogs like 6-mercaptopurine for treating childhood leukemia.[1] However, its clinical use was limited by its toxicity. Its most enduring application has been in experimental oncology as a reliable agent for inducing pancreatic acinar cell carcinomas in rats, providing a crucial model for studying pancreatic carcinogenesis.[4][5]
Mechanism of Action
Glutamine Antagonism and Enzyme Inhibition
This compound's primary mechanism of action is the irreversible inhibition of enzymes that utilize glutamine as an amide donor. The most critical target is formylglycinamide ribotide amidotransferase (FGARAT), a key enzyme in the de novo purine synthesis pathway.[1] this compound forms a covalent bond with a cysteine residue in the enzyme's active site, halting the pathway and thereby inhibiting DNA and RNA synthesis.[1] This antimetabolite activity is the foundation for both its cytotoxic and antineoplastic effects.
Caption: this compound's inhibition of the de novo purine synthesis pathway.
Genotoxicity and Mutagenicity
Early studies quickly identified this compound as a direct-acting mutagen and a genotoxic agent, capable of causing DNA damage without requiring metabolic activation.[4]
Evidence from Bacterial and Mammalian Systems
This compound was shown to be mutagenic in bacterial test systems, a key reason for its selection in carcinogenicity studies.[4] Subsequent research confirmed that it causes DNA damage, including carboxymethylated bases and O(6)-methylguanine.[6] In human cells, the repair of carboxymethylated bases by the nucleotide excision repair (NER) pathway appears to be a critical factor in determining cellular sensitivity to this compound's lethal effects.[6] Cells deficient in NER, such as those from xeroderma pigmentosum patients, are significantly more sensitive to the drug.[6]
Experimental Protocols for Genotoxicity Assessment
DNA Damage Assay (Alkaline Sucrose Gradient/Elution):
-
Objective: To quantify DNA strand breaks induced by this compound.
-
Methodology:
-
Rodents (rats, mice, hamsters, guinea pigs) were administered this compound (e.g., via intraperitoneal injection).[7]
-
At specific time points (e.g., 1 hour post-administration), pancreas and liver tissues were harvested.[7]
-
Nuclei were isolated, layered onto an alkaline sucrose gradient, and centrifuged. Alternatively, DNA was analyzed via alkaline elution.[7][8]
-
The sedimentation profile or elution rate of the DNA was measured to determine the extent of single-strand breaks, with damaged DNA sedimenting/eluting more slowly.
-
Caption: Generalized workflow for assessing this compound-induced DNA damage.
Carcinogenicity
This compound is a well-established carcinogen, with the pancreas being the primary target organ in rodents.[4][5]
Pancreatic Carcinogenesis in Rodent Models
Chronic administration of this compound to rats consistently induces a multi-step progression of lesions in the exocrine pancreas.[4] The process begins with the formation of hyperplastic foci, which develop into nodules of atypical acinar cells (AACN).[4][8] These preneoplastic lesions can then progress to encapsulated adenomas and, ultimately, invasive adenocarcinomas.[4][7] Metastases to lymph nodes, liver, and lungs were also observed in long-term studies.[4][9]
Carcinogenic Effects in Other Organs
While the pancreas is the most sensitive organ, early studies also noted a significant incidence of renal neoplasms in this compound-treated rats.[4]
Quantitative Carcinogenicity Data
The incidence and progression of pancreatic tumors are dose- and time-dependent. The tables below summarize data from key early studies.
Table 1: Summary of this compound Carcinogenicity Studies in Rats
| Reference | Rat Strain | Dosing Regimen | Duration | Key Findings (Pancreas) |
|---|---|---|---|---|
| Longnecker & Curphey, 1975[4] | Wistar/Lewis | i.p. injections, once or twice weekly | 6 months (treatment), 6-18 months (observation) | Hyperplastic nodules, adenomas, and adenocarcinomas (>25% incidence after 1 year). |
| Roebuck et al., 1987[7] | Wistar/Lewis | 15 weekly i.p. injections of 10 mg/kg | 1 year (observation) | 71% adenoma incidence; 35% adenocarcinoma incidence. |
| McGuinness et al., 1987[8] | Lewis | Single i.p. dose of 10, 30, or 60 mg/kg | Not specified | A single dose of 30 mg/kg was most effective for inducing AACN. |
| Lhoste & Longnecker, 1987[10] | Lewis | Single i.p. dose of 30 mg/kg at 2 weeks of age | 4 months (observation) | Induced AACN, the growth of which was stimulated by peptides like bombesin. |
Experimental Protocols for Carcinogenicity Bioassays
Multiple-Dose Protocol (Long-Term Study):
-
Objective: To induce and study the full spectrum of pancreatic lesions, from preneoplastic foci to metastatic carcinoma.
-
Methodology:
-
Carcinogen Administration: this compound was administered via intraperitoneal (i.p.) injection, typically once or twice weekly for a period of months (e.g., 6 months).[4] A common dose was 10 mg/kg body weight.[7]
-
Observation Period: Animals were monitored for up to 18 months.[4]
-
Endpoint Analysis: Rats were autopsied, and the pancreas and other organs were examined histopathologically to identify and classify lesions (AACN, adenomas, carcinomas).[4][7]
Caption: Pathological progression of pancreatic cancer induced by this compound.
Organ-Specific Toxicity
Hepatotoxicity
In addition to its carcinogenic effects, this compound is a known hepatotoxin. Early studies reported that exposure could lead to liver damage. While the specific mechanisms were not fully elucidated in the earliest research, DNA damage in the liver was detected concurrently with pancreatic damage.[7] This suggests a direct genotoxic effect on hepatocytes.
Developmental Toxicity
Teratogenicity
Early investigations into growth-inhibiting agents included this compound and assessed its impact on fetal development. A 1956 study demonstrated that this compound has teratogenic potential in rats.[11]
Experimental Protocol for Teratogenicity Assessment
While detailed protocols from the earliest studies are sparse, a general methodology for teratology studies in rats was established and would have been similar to the following:
-
Objective: To assess the potential of a substance to cause developmental malformations.
-
Methodology:
-
Animals: Time-mated pregnant female rats are used.[12]
-
Administration: The test substance (this compound) is administered daily during the critical period of organogenesis.[11][12]
-
Observation: Dams are monitored for signs of maternal toxicity.
-
Endpoint Analysis: Shortly before term, dams are euthanized. The uterus is examined for resorptions, and live fetuses are weighed and examined for external, visceral, and skeletal malformations.[12]
-
Table 2: Summary of this compound Teratogenicity Study
| Reference | Species | Dosing | Gestational Day of Administration | Malformations Observed |
|---|
| Murphy et al., 1956 (as cited)[11] | Rat | Not specified in abstract | During organogenesis | Fetal development affected (details not in abstract). |
Conclusion
The early toxicological research on this compound definitively established it as a potent, direct-acting genotoxic carcinogen. Its unique mechanism as a glutamine antagonist provided a clear biochemical basis for its cellular toxicity. The pioneering studies, particularly in rats, created a robust and widely used animal model of pancreatic cancer that has been instrumental in understanding the multi-step nature of carcinogenesis for decades. While its clinical utility was hampered by its toxic profile, this compound's legacy as a powerful research tool in toxicology and oncology is significant.
References
- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of the this compound Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the this compound Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenocarcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Animal Models of Pancreatic Carcinogenesis for Prevention Studies and Their Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxicity of DNA carboxymethylation and methylation by the model carboxymethylating agent this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathologic and biochemical effects of this compound in inbred Wistar/Lewis rats and noninbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A single-dose protocol for this compound initiation of pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transplantation of this compound-induced carcinomas of pancreas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of bombesin and caerulein on early stages of carcinogenesis induced by this compound in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound and other growth-inhibiting agents on fetal development of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Mimicry of Azaserine to Glutamine: A Technical Guide to a Potent Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azaserine, a naturally occurring diazo compound, exhibits significant antineoplastic and antibiotic properties owing to its profound structural similarity to the amino acid L-glutamine. This mimicry allows this compound to act as a potent antagonist of glutamine, competitively and irreversibly inhibiting a class of enzymes dependent on this crucial amino acid. This technical guide provides an in-depth analysis of the structural and functional relationship between this compound and glutamine, detailing the molecular mechanisms of enzyme inhibition, the metabolic pathways affected, and the experimental methodologies used to characterize these interactions. Quantitative data on enzyme kinetics are presented to offer a comparative perspective on the binding affinities of this compound and glutamine. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes the intricate biochemical pathways and inhibitory mechanisms through comprehensive diagrams.
Introduction: The Basis of Molecular Mimicry
L-glutamine is the most abundant amino acid in human plasma and plays a central role in a myriad of metabolic processes, including nucleotide biosynthesis, the hexosamine biosynthetic pathway, and the maintenance of cellular redox homeostasis.[1] Its amide group serves as a primary nitrogen donor in numerous biosynthetic reactions.
This compound, O-(2-diazoacetyl)-L-serine, is a structural analog of glutamine.[2] The key to its biological activity lies in the diazoacetyl group, which is structurally similar to the amide group of glutamine. This resemblance allows this compound to bind to the glutamine-binding sites of various enzymes. However, unlike the stable amide bond of glutamine, the diazo group of this compound is highly reactive, leading to the irreversible covalent modification of the enzyme's active site, thereby permanently inactivating it.[3]
This guide will explore the intricacies of this molecular mimicry, focusing on the key enzymes targeted by this compound and the downstream consequences of their inhibition.
Comparative Molecular Structures
The structural similarity between L-glutamine and this compound is the foundation of this compound's function as a glutamine antagonist. The overlay of their chemical structures reveals the critical analogous components that facilitate its entry into glutamine metabolic pathways.
Figure 1. Comparative structures of L-glutamine and this compound.
Mechanism of Enzyme Inhibition
This compound functions as a competitive and irreversible inhibitor of glutamine-dependent enzymes. The inhibition mechanism proceeds in two main steps:
-
Competitive Binding: Due to its structural similarity to glutamine, this compound competes with glutamine for binding to the active site of the enzyme.
-
Irreversible Covalent Modification: Once bound, the highly reactive diazoacetyl group of this compound serves as an alkylating agent. A nucleophilic residue in the enzyme's active site, typically a cysteine or serine, attacks the methylene carbon of the diazoacetyl group, displacing the nitrogen gas (N₂). This results in the formation of a stable covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation.
Figure 2. Workflow of competitive and irreversible inhibition by this compound.
Key Enzyme Targets and Affected Pathways
This compound's broad-spectrum activity stems from its ability to inhibit a variety of glutamine amidotransferases, which are enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. Key enzyme targets and the metabolic pathways they belong to are detailed below.
Glutamine Fructose-6-Phosphate Amidotransferase (GFAT)
GFAT is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for protein and lipid glycosylation. By inhibiting GFAT, this compound disrupts the HBP, affecting cellular signaling and protein function.[4][5]
Figure 3. Inhibition of the Hexosamine Biosynthetic Pathway by this compound.
Gamma-Glutamyltransferase (GGT)
GGT plays a critical role in glutathione metabolism and cellular antioxidant defense. It catalyzes the transfer of the gamma-glutamyl moiety from glutathione to acceptor molecules. This compound irreversibly inhibits GGT, leading to a disruption in glutathione homeostasis and increased cellular oxidative stress.[6][7]
Amidotransferases in Purine and Pyrimidine Biosynthesis
The de novo synthesis of purine and pyrimidine nucleotides is heavily reliant on glutamine as a nitrogen donor. This compound inhibits several key amidotransferases in these pathways, including:
-
Phosphoribosylformylglycinamidine Synthetase (FGAM synthetase): Involved in purine biosynthesis.[8]
-
CTP Synthetase: Catalyzes the formation of CTP from UTP in pyrimidine biosynthesis.[7]
Inhibition of these enzymes leads to a depletion of nucleotide pools, thereby halting DNA and RNA synthesis and ultimately cell proliferation.[9]
Figure 4. Inhibition of De Novo Purine Biosynthesis by this compound.
Quantitative Data: A Comparative Analysis
The efficacy of this compound as a glutamine antagonist can be quantitatively assessed by comparing its inhibition constants (Kᵢ and IC₅₀) with the Michaelis constants (Kₘ) of glutamine for various target enzymes. A lower Kᵢ or IC₅₀ value for this compound indicates a higher inhibitory potency, while a lower Kₘ for glutamine signifies a higher affinity of the enzyme for its natural substrate.
Table 1: Comparative Kinetic Parameters of this compound and Glutamine
| Enzyme | Organism | This compound Kᵢ / IC₅₀ | Glutamine Kₘ | Reference(s) |
| Glutamine Fructose-6-Phosphate Amidotransferase 1 (GFAT1) | Human | Data not available | 0.84 mM | [10] |
| Gamma-Glutamyltransferase (GGT) | E. coli | Irreversible inhibitor | Data not available | [11] |
| CTP Synthetase | T. thermophilus | Data not available | Data not available | [7] |
| Phosphoribosylformylglycinamidine Synthetase | Gallus gallus | Data not available | Data not available | [12] |
Experimental Protocols
Determination of Enzyme Inhibition Constants (Kᵢ and IC₅₀)
A continuous spectrophotometric assay can be employed to determine the kinetic parameters of this compound inhibition. The following is a generalized protocol that can be adapted for specific glutamine-dependent enzymes.
Objective: To determine the Kᵢ and/or IC₅₀ of this compound for a target glutamine amidotransferase.
Principle: The activity of the enzyme is monitored by measuring the rate of formation of a product that absorbs light at a specific wavelength. The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect.
Materials:
-
Purified target enzyme
-
L-glutamine (substrate)
-
Co-substrate (e.g., fructose-6-phosphate for GFAT)
-
This compound
-
Assay buffer (specific to the enzyme, e.g., phosphate or Tris buffer at optimal pH)
-
Coupling enzymes and substrates for spectrophotometric detection (if the primary product is not chromogenic)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme, L-glutamine, co-substrate, and this compound in the assay buffer.
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, co-substrate, and varying concentrations of this compound.
-
Include a control with no this compound.
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
-
Initiation of Reaction: Add L-glutamine to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.
-
To determine the IC₅₀, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
To determine the Kᵢ for a competitive inhibitor, perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots, or by non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive inhibition. For irreversible inhibitors, specialized kinetic models are required to determine kᵢₙₐcₜ/Kᵢ.
-
References
- 1. Phosphoribosylformylglycinamidine Synthase (PFAS) Deficiency: Clinical, Genetic and Metabolic Characterisation of a Novel Defect in Purine de Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A direct continuous spectrophotometric assay for transglutaminase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high throughput assay for phosphoribosylformylglycinamidine synthase. | Semantic Scholar [semanticscholar.org]
- 6. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structures of CTP synthetase reveal ATP, UTP, and glutamine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibition of the synthesis of thymine nucleotides by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression and purification of active human internal His(6)-tagged L-glutamine: D-Fructose-6P amidotransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoribosylformylglycinamidine synthase - Wikipedia [en.wikipedia.org]
- 12. Reactome | 5'-phosphoribosylformylglycinamide (FGAR) + L-glutamine + ATP + H2O => 5'-phosphoribosylformylglycinamidine (FGAM) + L-glutamate + ADP + orthophosphate [reactome.org]
Methodological & Application
Azaserine: A Potent Glutamine Antagonist for In Vitro Cancer Cell Proliferation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Azaserine is a naturally occurring antibiotic and antineoplastic agent that functions as a glutamine antagonist. By structurally mimicking glutamine, it irreversibly inhibits several key enzymes involved in de novo purine and pyrimidine biosynthesis, pathways critical for the proliferation of rapidly dividing cells, including cancer cells. This document provides detailed protocols for utilizing this compound in cell culture experiments to study its cytotoxic and anti-proliferative effects. It includes methodologies for determining cell viability using Resazurin and MTT assays, a summary of reported IC50 values in various cancer cell lines, and a visual representation of the affected metabolic pathways.
Introduction
Glutamine is a crucial amino acid for cancer cell metabolism, serving as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and glutathione.[1][2] Cancer cells often exhibit a high rate of glutamine uptake and metabolism to fuel their rapid growth and proliferation.[3] this compound, an O-diazoacetyl-L-serine, acts as a covalent inhibitor of glutamine-dependent enzymes by binding to the glutamine-binding site.[4] Its primary targets include enzymes in the de novo purine synthesis pathway, such as glutamine-PRPP amidotransferase, and in the pyrimidine synthesis pathway.[1][4][5] This targeted inhibition of nucleotide biosynthesis makes this compound a valuable tool for studying cancer cell metabolism and for evaluating novel therapeutic strategies that target glutamine dependency.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for designing effective dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound) | 12, 24, 48 hours | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not specified, but showed apoptotic cell death in a time-dependent manner with 5-AZA (a related compound) | 12, 24, 48 hours | [6] |
| PANC-1 | Pancreatic Cancer | Not specified for this compound, but used as a model for chemosensitivity studies. | Not specified | [7] |
| Various Pancreatic Cancer Cell Lines | Pancreatic Cancer | IC50 values for various compounds are presented, but not specifically for this compound. | Not specified | [8][9] |
| Various Leukemia Cell Lines | Leukemia | IC50 values for other compounds are presented, but not specifically for this compound. | 72 hours | [10][11] |
Note: The available literature provides limited direct IC50 values for this compound across a wide range of cell lines. The provided information is based on related compounds or general chemosensitivity studies in the indicated cancer types. Researchers are encouraged to perform dose-response experiments to determine the specific IC50 of this compound for their cell line of interest.
Experimental Protocols
Protocol 1: Determination of Cell Viability using Resazurin Assay
This protocol outlines the steps to assess the effect of this compound on cell viability through the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or PBS)
-
Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, filter-sterilized)[12]
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[12]
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Include wells with medium only as a background control. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock). c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Incubation: a. After the treatment period, add 10 µL of the resazurin solution to each well (final volume 110 µL). b. Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Data Acquisition: a. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]
-
Data Analysis: a. Subtract the average fluorescence of the medium-only wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Determination of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear tissue culture plates
-
PBS
-
Multichannel pipette
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: a. Follow the same procedure as in Protocol 1, using a clear 96-well plate.
-
This compound Treatment: a. Follow the same procedure as in Protocol 1.
-
MTT Incubation: a. After the treatment period, add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.[16]
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the medium-only wells from all other readings. b. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro application.
Caption: this compound inhibits key enzymes in nucleotide biosynthesis.
Caption: General workflow for assessing this compound cytotoxicity.
References
- 1. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between purines, pyrimidines, nucleosides, and glutamine for fibroblast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Restricting Glutamine or Glutamine-dependent purine and pyrimidine synthesis promotes human T regulator cells - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. tribioscience.com [tribioscience.com]
- 14. labbox.es [labbox.es]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
Determining Optimal Azaserine Dosage in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaserine, a naturally occurring serine derivative, is a well-established glutamine antagonist with potent antineoplastic and antibiotic properties.[1] Its structural similarity to glutamine allows it to competitively inhibit key enzymes involved in glutamine metabolism, thereby disrupting pathways essential for cancer cell proliferation.[1][2] This document provides detailed application notes and protocols for determining the optimal dosage of this compound in various animal models for cancer and metabolic research.
This compound's primary mechanism of action involves the irreversible inhibition of glutamine amidotransferases, crucial enzymes in the de novo biosynthesis of purine and pyrimidine nucleotides.[3][4] By blocking these pathways, this compound effectively halts DNA and RNA synthesis, leading to cytotoxic effects in rapidly dividing cells.[5] Additionally, it inhibits the hexosamine biosynthetic pathway and γ-glutamyltransferase (GGT), further contributing to its anti-tumor activity and its ability to modulate cellular redox homeostasis.[1][5]
These protocols and notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and toxicity of this compound, ultimately aiding in the development of novel therapeutic strategies.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize quantitative data on this compound dosage used in various animal models for cancer research. These values can serve as a starting point for dose-range finding studies.
Table 1: this compound Dosage for Pancreatic Cancer Induction in Rats
| Animal Model | Strain | Route of Administration | Dosage | Dosing Schedule | Outcome | Reference |
| Rat | Wistar/Lewis | Intraperitoneal (IP) | 10, 30, 60 mg/kg | Single dose at 7 weeks of age | Induction of atypical acinar cell nodules (AACN); 30 mg/kg was most effective. | [6] |
| Rat | Wistar/Lewis | Intraperitoneal (IP) | 30 mg/kg | Four weekly injections | Enhanced DNA synthesis, suggesting a co-carcinogenic/promotional effect. | [6] |
| Rat | Wistar/Lewis | Intraperitoneal (IP) | 10 mg/kg | 15 weekly injections | 71% pancreatic adenoma incidence and 35% pancreatic adenocarcinoma incidence after 1 year. | [7] |
| Rat | Wistar | Intraperitoneal (IP) | 10 mg/kg | Maximum inhibition of [3H]-thymidine incorporation into pancreatic and liver DNA. | [6] |
Table 2: this compound Dosage for Other Cancer Models
| Animal Model | Cancer Type | Strain | Route of Administration | Dosage | Dosing Schedule | Outcome | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse | Leukemia (L1210) | - | - | 25 µM (in vitro) | - | Inhibition of glutamine-dependent amidotransferases. |[3] | | Mouse | - | NOD/SCID | Intraperitoneal (IP) | 1 mg/kg or 3 mg/kg | 1 mg/kg daily for 15 days or 3 mg/kg daily for 5 days | Mimicking oral and injectable azacitidine (a related compound) dosing for leukemia studies. |[8] |
Table 3: this compound Toxicity Data
| Species | LD50 | Route of Administration | Reference |
| Mouse | 1.598 mg/kg | Oral | [9] |
| Rat | - | - | Data not consistently found |
| Dog | - | - | Data not consistently found |
Note: LD50 values can vary depending on the strain, sex, and age of the animal.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
This compound is soluble in water (50 mg/mL) and PBS (≥10 mg/mL).[1][3] For most in vivo studies, sterile saline or PBS is a suitable vehicle.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Reconstitute the this compound powder with the appropriate volume of sterile saline or PBS to achieve the desired final concentration.
-
Gently vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light. While this compound is stable in aqueous solution, it is recommended to prepare fresh solutions for each experiment.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge for rats)
-
70% ethanol or other suitable antiseptic
-
Animal restraint device (if necessary)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Animal Restraint: Securely restrain the rat. One common method is to gently grasp the rat by the scruff of the neck with one hand, allowing the other hand to support the body and hindquarters. For IP injections, the animal should be tilted with its head slightly downward to allow the abdominal organs to shift forward.[10][11]
-
Injection Site Identification: The preferred injection site is the lower right abdominal quadrant.[10] This location helps to avoid puncturing the cecum, which is located on the left side, as well as the bladder and other vital organs.
-
Site Preparation: Cleanse the injection site with a sterile swab soaked in 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]
-
Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended injection volume for a rat is typically 10 mL/kg.[11]
-
-
Post-Injection Monitoring:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any immediate adverse reactions, such as distress or abnormal behavior.
-
Continue to monitor the animals regularly according to the experimental protocol for signs of toxicity, which may include weight loss, lethargy, ruffled fur, and changes in food and water intake.
-
Mandatory Visualizations
Signaling Pathways Affected by this compound
This compound primarily disrupts cellular metabolism by targeting key enzymes in glutamine-dependent pathways. The diagram below illustrates the major signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo this compound Study
The following workflow diagram outlines the key steps in a typical in vivo study to determine the optimal dosage of this compound.
Logical Relationship of this compound's Effects
This diagram illustrates the logical progression from this compound's molecular action to its ultimate biological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, serine derivative diazo compound (CAS 115-02-6) | Abcam [abcam.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchpublish.com [researchpublish.com]
- 6. A single-dose protocol for this compound initiation of pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pathologic and biochemical effects of this compound in inbred Wistar/Lewis rats and noninbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended exposure to low doses of azacitidine induces differentiation of leukemic stem cells through activation of myeloperoxidase | Haematologica [haematologica.org]
- 9. Open Veterinary Journal [openveterinaryjournal.com]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Inducing Experimental Pancreatitis in Rats Using Azaserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaserine, a naturally occurring serine derivative, is a well-established agent for inducing pancreatic lesions in rodent models. While predominantly utilized in long-term carcinogenesis studies, the initial acinar cell injury and subsequent inflammatory response following this compound administration can serve as a model for experimental pancreatitis. These application notes provide a comprehensive overview of the methodologies, expected outcomes, and underlying mechanisms associated with the use of this compound to induce pancreatic injury in rats. The information is targeted towards researchers and professionals in drug development seeking to understand and utilize this model.
This compound acts as a glutamine antagonist, thereby interfering with the de novo pathway of purine nucleotide biosynthesis. This disruption of cellular metabolism is particularly cytotoxic to the highly metabolic pancreatic acinar cells, leading to injury and, over time, the development of preneoplastic and neoplastic lesions. The acute phase of this injury can be harnessed to study the mechanisms of pancreatitis and to evaluate potential therapeutic interventions.
Experimental Protocols
Detailed methodologies for key experiments involving the induction of pancreatic injury with this compound are outlined below. These protocols are synthesized from various studies, primarily focused on carcinogenesis, but the initial steps are relevant for studying acute pancreatic effects.
Protocol 1: Single-Dose this compound Administration for Induction of Pancreatic Acinar Cell Injury
This protocol is adapted from studies aiming to initiate pancreatic carcinogenesis with a single dose of this compound. The early cellular injury and inflammatory response can be studied as a model of acute pancreatitis.
Materials:
-
Male Wistar or Lewis rats (5-7 weeks old)
-
This compound (CAS Number: 115-02-6)
-
Sterile 0.9% sodium chloride (saline) solution
-
Syringes and needles for intraperitoneal injection
-
Animal handling and euthanasia equipment
-
Materials for tissue collection and processing (formalin, liquid nitrogen)
-
Kits for measuring serum amylase and lipase
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment. Provide standard laboratory chow and water ad libitum.
-
Preparation of this compound Solution: On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline. A common concentration is 10 mg/mL. Protect the solution from light.
-
This compound Administration: Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg body weight.[1] Control animals should receive an equivalent volume of sterile saline.
-
Monitoring: Observe the animals for any signs of distress. This compound can cause transient weight loss and lethargy.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals.
-
Blood Collection: Collect blood via cardiac puncture for serum separation. Store serum at -80°C for biochemical analysis (amylase, lipase).
-
Pancreas Collection: Excise the pancreas, weigh it, and divide it into sections for histopathological analysis and molecular studies. For histology, fix the tissue in 10% neutral buffered formalin. For molecular analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis: Measure serum amylase and lipase levels using commercially available assay kits.
-
Histopathological Analysis: Process the formalin-fixed pancreatic tissue for paraffin embedding. Section the tissue and stain with Hematoxylin and Eosin (H&E). Evaluate the slides for evidence of acute pancreatitis, including edema, inflammatory cell infiltration, acinar cell necrosis, and the presence of atypical acinar cell nodules (AACN). A standardized scoring system, such as the Schmidt score, can be used to quantify the severity of pancreatitis.
Protocol 2: Multiple-Dose this compound Administration Regimen
This protocol is based on carcinogenesis studies and involves repeated this compound injections. The cumulative injury and sustained inflammatory response may be relevant for studying chronic or recurrent acute pancreatitis models.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and this compound Preparation: Follow steps 1 and 2 from Protocol 1.
-
This compound Administration: Administer weekly intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight for a specified number of weeks (e.g., 4-6 weeks).[2] Control animals receive weekly saline injections.
-
Monitoring and Sample Collection: Monitor the animals throughout the study. Sample collection can be performed at various time points after the final injection to assess the progression of pancreatic injury. Follow steps 5-7 from Protocol 1 for sample collection and analysis.
Data Presentation
The following tables summarize the quantitative data typically generated in studies using this compound to induce pancreatic lesions in rats. Note that specific values for acute pancreatitis markers are limited in the literature, which primarily focuses on long-term carcinogenesis.
Table 1: this compound Dosing Regimens for Inducing Pancreatic Lesions in Rats
| Rat Strain | Age of Rats | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Primary Outcome Reported | Reference |
| Lewis | 7 weeks | 10, 30, 60 | Intraperitoneal (i.p.) | Single dose | Atypical Acinar Cell Nodules (AACN) | [1] |
| Wistar | Male | 50, 100 | Intraperitoneal (i.p.) | Single dose (post-pancreatectomy) | Hyperplastic nodules, adenomas, adenocarcinomas | |
| Wistar | Not specified | 10 | Intraperitoneal (i.p.) | Weekly for 25 weeks | Pancreatic carcinogenesis | |
| Lewis | 4 weeks | 10 | Intraperitoneal (i.p.) | Dose-dependent inhibition of DNA synthesis | Inhibition of DNA synthesis | [1] |
Table 2: Biochemical Markers in this compound-Induced Pancreatic Injury Models
Note: Data on early-phase biochemical markers in a dedicated this compound-induced acute pancreatitis model is limited. The following data is extrapolated from long-term carcinogenesis studies where pancreatitis-related markers were measured.
| Marker | Time Point | Change vs. Control | Model Details | Reference |
| Plasma Amylase | 15-20 months | Significantly elevated | Long-term this compound-induced acinar carcinomas | |
| Plasma Lipase | 15-20 months | Significantly elevated | Long-term this compound-induced acinar carcinomas |
Table 3: Histopathological Scoring of Acute Pancreatitis (Schmidt Score)
This is a general scoring system for experimental pancreatitis and can be adapted for the this compound model.
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Edema | Absent | Interlobular | Interlobular and interacinar | ||
| Inflammation | Absent | In the ductal wall | In the parenchyma (<50%) | In the parenchyma (>50%) | |
| Necrosis | Absent | Periductal | Focal (<20%) | Confluent (20-50%) | Massive (>50%) |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-induced pancreatic injury and a typical experimental workflow.
Caption: Proposed mechanism of this compound-induced pancreatic acinar cell injury.
Caption: General experimental workflow for this compound-induced pancreatitis studies in rats.
References
Application Notes and Protocols for Azaserine as a Glutamine Antagonist in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaserine is a naturally occurring serine derivative that functions as a potent antagonist of glutamine, a critical amino acid in cellular metabolism.[1][2] By structurally mimicking glutamine, this compound competitively inhibits glutamine-utilizing enzymes, known as glutamine amidotransferases.[1][2][3] This inhibitory action disrupts several key metabolic pathways that are often dysregulated in cancer and other proliferative diseases. These pathways include the de novo synthesis of purines and pyrimidines and the hexosamine biosynthetic pathway (HBP).[4][5][6] Consequently, this compound has been investigated for its antineoplastic and antibiotic properties.[1]
These application notes provide detailed protocols for utilizing this compound as a glutamine antagonist in in vitro settings. The included methodologies cover cell viability assessment, analysis of protein expression by western blot, and outline the affected signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of glutamine amidotransferases.[4] This is achieved through the covalent modification of a cysteine residue within the enzyme's active site.[6] This inhibition blocks the transfer of the amide group from glutamine to various substrates, a crucial step in the biosynthesis of nucleotides and hexosamines. The disruption of these pathways leads to decreased cell proliferation, induction of apoptosis, and alterations in cellular signaling.
Data Presentation
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [7] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [7] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [7] |
| HCT116 | Colorectal Cancer | Not Specified | 22.4 | [7] |
| A549 | Lung Cancer | 48 | ~25 | This is an approximate value based on graphical data in some studies. |
| MCF-7 | Breast Cancer | 48 | ~6.25 | [8] |
Note: IC50 values are highly dependent on experimental conditions. It is recommended that researchers determine the IC50 for their specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determination of Cell Viability using Resazurin Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line using the resazurin (a metabolically-reduced fluorescent dye) assay.
Materials:
-
This compound solution (stock prepared in sterile PBS or cell culture medium)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Adherent or suspension cells of interest
-
Multimode plate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the this compound dilutions directly to the wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[9]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis and MAPK Signaling by Western Blot
This protocol describes the use of western blotting to analyze changes in the expression of key proteins involved in apoptosis and the MAPK signaling pathway following this compound treatment.
Materials:
-
This compound solution
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-p53, anti-PTEN, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10][11][12][13]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the expression levels of the target proteins in this compound-treated cells to the untreated control.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. This compound | Antibiotic | TargetMol [targetmol.com]
- 4. researchpublish.com [researchpublish.com]
- 5. This compound, serine derivative diazo compound (CAS 115-02-6) | Abcam [abcam.com]
- 6. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methodology for Inhibiting the Hexosamine Pathway with Azaserine
Introduction
The Hexosamine Biosynthesis Pathway (HBP) is a critical nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of glucose entering a cell is shunted into the HBP.[3] The pathway culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins.[1][3] The rate-limiting step of the HBP is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT), which converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[1][4] Dysregulation of the HBP is implicated in various pathologies, including cancer and diabetes.[1][5]
Azaserine (O-(2-Diazoacetyl)-L-serine) is a naturally occurring glutamine analog that serves as a potent inhibitor of the HBP.[6][7] By mimicking glutamine, this compound competitively and irreversibly inhibits glutamine amidotransferases, most notably GFAT.[6][7][8] This inhibition blocks the initial and rate-limiting step of the HBP, leading to a significant reduction in the intracellular pool of UDP-GlcNAc.[9] Consequently, this compound treatment effectively decreases the levels of protein O-GlcNAcylation, a dynamic post-translational modification regulated by the availability of UDP-GlcNAc.[10] Researchers utilize this compound as a chemical tool to probe the functional roles of the HBP and O-GlcNAcylation in various cellular processes. It is important to note that as a glutamine antagonist, this compound can also inhibit other glutamine-dependent enzymes, such as those involved in de novo purine biosynthesis.[11][12]
Mechanism of Action of this compound in the Hexosamine Pathway
The diagram below illustrates the key steps of the Hexosamine Biosynthesis Pathway and pinpoints the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects in various experimental models as reported in the literature.
| Cell Type/Model | This compound Concentration | Treatment Duration | Observed Effect | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.2 - 1.0 µM | 5 days | Significantly reduced high glucose-induced protein O-GlcNAcylation. | [10] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.2 - 1.0 µM | 5 days | Inhibited TNF-α stimulated VCAM-1 and ICAM-1 expression under high glucose. | [10] |
| J774 Macrophages | 0.5 µM | 1, 8, or 12 hours | Used to study the role of HBP in modulating O-GlcNAcylation. | [10] |
| General Cell Culture | Not Specified | Not Specified | Decreased UDP-GlcNAc levels by approximately 50%. | [9] |
| Rat Pancreatic β-cells | 10 µM | 3 days | Prevented high glucose-induced impairment of cytosolic Ca2+ response. | [5] |
| H-Ras-transformed Mouse Embryonic Fibroblasts | 1 µM | 24 - 48 hours | Induced DNA double-strand breaks and oxidative DNA damage. | [13] |
| Isolated Perfused Rat Hearts | Not Specified | Not Specified | Reversed the inhibition of phenylephrine-induced inotropy caused by hyperglycemia. | [14] |
Experimental Protocols
The following protocols provide a framework for using this compound to inhibit the HBP and for assessing the downstream consequences.
Experimental Workflow Overview
This diagram outlines the typical experimental process for studying HBP inhibition with this compound.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hexosamine pathway but not interstitial changes mediates glucotoxicity in pancreatic β-cells as assessed by cytosolic Ca2+ response to glucose | Aging [aging-us.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchpublish.com [researchpublish.com]
- 8. This compound, serine derivative diazo compound (CAS 115-02-6) | Abcam [abcam.com]
- 9. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. discofinechem.com [discofinechem.com]
- 13. A Synthetic Lethal Interaction between Glutathione Synthesis and Mitochondrial Reactive Oxygen Species Provides a Tumor-Specific Vulnerability Dependent on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols: Azaserine in Combination with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Azaserine is a naturally occurring serine derivative that functions as a broad-spectrum glutamine antagonist.[1] By mimicking glutamine, it irreversibly inhibits enzymes involved in glutamine metabolism, particularly glutamine amidotransferases.[1] This disrupts critical metabolic pathways essential for cancer cell proliferation, including the de novo synthesis of purines and pyrimidines, and the hexosamine biosynthesis pathway (HBP).[2] Given that many cancer types exhibit a heightened dependence on glutamine ("glutamine addiction"), targeting this metabolic vulnerability with agents like this compound presents a compelling therapeutic strategy.
Combining this compound with conventional chemotherapy agents offers a promising approach to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities through synergistic interactions. This document provides detailed application notes on the mechanistic rationale, quantitative data from preclinical studies, and standardized protocols for evaluating the synergistic potential of this compound in combination with various chemotherapy agents.
Mechanistic Rationale for Combination Therapy
The primary mechanism of this compound is the inhibition of glutamine-dependent biosynthetic pathways. This metabolic disruption can synergize with chemotherapy agents that act on different cellular processes.
-
Synergy with DNA Damaging Agents (e.g., Cisplatin): Cisplatin induces cancer cell death by forming DNA adducts, leading to cell cycle arrest and apoptosis. Cancer cells can repair this damage, contributing to resistance. This compound, by inhibiting de novo purine synthesis, depletes the nucleotide pools necessary for DNA repair mechanisms. This dual assault on DNA integrity and repair can lead to enhanced cytotoxicity. Inhibition of the Hexosamine Biosynthesis Pathway (HBP) by glutamine antagonists has been shown to potentiate cisplatin's efficacy by downregulating the endoplasmic reticulum chaperone BiP, thereby exacerbating cellular stress and apoptosis.
-
Synergy with Antimetabolites (e.g., Gemcitabine): Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Pancreatic ductal adenocarcinoma (PDAC), a cancer for which gemcitabine is a standard treatment, is highly dependent on glutamine.[3] Combining this compound with gemcitabine can create a multi-pronged attack on nucleotide metabolism, potentially overcoming resistance mechanisms. While direct quantitative data for an this compound-gemcitabine combination is limited, studies combining other glutamine antagonists with gemcitabine have shown promise in preclinical models.[4]
-
Synergy with Topoisomerase Inhibitors (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. Similar to DNA damaging agents, the efficacy of doxorubicin can be enhanced by limiting the cell's capacity for DNA repair through the depletion of nucleotide precursors by this compound.
Signaling Pathway: this compound and Chemotherapy Synergy
The following diagram illustrates the key pathways targeted by this compound and its potential synergistic interaction with a DNA-damaging agent like cisplatin.
Caption: this compound inhibits glutamine metabolism, depleting nucleotides for DNA repair.
Quantitative Data for Combination Effects
The synergistic, additive, or antagonistic effect of a drug combination can be quantified using the Combination Index (CI) method developed by Chou and Talalay. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While preclinical data for this compound combinations are limited, studies using the closely related glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) provide valuable insights into the potential for synergy.
Table 1: Combination Effects of DON and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Combination Index (CI) Value | Interpretation |
| A549 | ~ 1.0 | Additive Effect |
| Calu-3 | < 1.0 | Synergistic Effect |
| H2009 | < 1.0 | Synergistic Effect |
Data is derived from studies on the glutamine antagonist DON, which has a similar mechanism of action to this compound.
Note on Doxorubicin and Gemcitabine Combinations: A comprehensive literature search did not yield specific quantitative synergy data (e.g., CI values or IC50 shifts) for the combination of this compound with doxorubicin or gemcitabine. The protocols outlined in Section 3 can be employed to generate this crucial data and evaluate the potential for synergistic interactions with these agents in relevant cancer models. Studies have shown that combining gemcitabine with other agents, such as zebularine (a CDA inhibitor), can result in strong synergistic activity in pancreatic cancer cells, with CI values ranging from 0.04 to 0.4.[5] This highlights the potential for well-designed combination therapies.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy and synergy of this compound in combination with other chemotherapy agents.
In Vitro Synergy Assessment
This workflow outlines the steps for determining the synergistic effects of a drug combination in cancer cell lines.
Caption: Workflow for in vitro drug combination synergy analysis.
Protocol 3.1.1: Cell Viability Assay (MTT/Resazurin)
This protocol is used to measure the cytotoxic effects of the drug combinations.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and the combination chemotherapy agent in an appropriate solvent (e.g., sterile water, DMSO). Create a dilution series for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Cell Treatment: Remove the culture medium and add 100 µL of fresh medium containing the various concentrations of single drugs or the drug combination to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for a period equivalent to several cell doubling times (typically 48-72 hours).
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1] Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and mix thoroughly to dissolve the formazan crystals.[1]
-
For Resazurin Assay: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Data Analysis: Convert absorbance/fluorescence readings to percentage of cell viability relative to the vehicle control. Plot dose-response curves to determine the IC50 values for each drug and the combination.
Protocol 3.1.2: Combination Index (CI) Calculation
The Chou-Talalay method is the gold standard for quantifying drug synergy.[8][9]
-
Data Input: Use the dose-response data from the cell viability assay for each drug alone and for the fixed-ratio combination.
-
Software Analysis: Utilize software such as CompuSyn or SynergyFinder to automatically calculate CI values.[10] The software is based on the median-effect equation.
-
CI Equation: The generalized equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce x% effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that also produce the same x% effect.[10]
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism Generate a Fa-CI plot (Fraction affected vs. CI) to visualize the nature of the interaction across a range of effect levels.
-
In Vivo Efficacy Assessment
This protocol describes a xenograft mouse model to evaluate the in vivo anti-tumor efficacy of the drug combination.
Protocol 3.2.1: Tumor Xenograft Model
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10⁶ cells per 100 µL.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers, calculating the volume with the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral gavage). Dosing should be based on prior toxicity studies or literature values.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the mean tumor volumes and weights between the treatment groups to assess efficacy.
Summary and Conclusion
The combination of this compound with conventional chemotherapy agents represents a rational and promising strategy for cancer treatment. By targeting the metabolic addiction of cancer cells to glutamine, this compound can potentiate the cytotoxic effects of drugs that target other cellular processes like DNA replication and integrity. The provided protocols offer a robust framework for the preclinical evaluation of these combinations. While quantitative data for this compound with cisplatin (via the analog DON) shows evidence of synergy, further research is needed to establish the interaction with other key agents like doxorubicin and gemcitabine. The methodologies described herein will enable researchers to generate this critical data, identify optimal synergistic combinations, and advance the development of more effective cancer therapies.
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of a synergistic combination of gemcitabine and zebularine in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 7. Glutamine protects against doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine Antagonist JHU-083 Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Azaserine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaserine (O-(2-diazoacetyl)-L-serine) is a naturally occurring compound with potent antibiotic and antineoplastic properties.[1] It functions as a structural analog of glutamine, enabling it to competitively and irreversibly inhibit various glutamine-dependent enzymes.[2] This inhibitory action disrupts critical metabolic pathways, including the hexosamine biosynthesis pathway (HBP) and de novo purine biosynthesis, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][3]
These application notes provide detailed protocols for biochemical assays designed to measure the activity and inhibitory potential of this compound against its key enzymatic targets: glutamine:fructose-6-phosphate amidotransferase (GFAT) and gamma-glutamyltransferase (GGT). Additionally, a method for assessing the impact of this compound on the overall purine biosynthesis pathway within a cellular context is described.
Key Targets of this compound
-
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT): The rate-limiting enzyme in the hexosamine biosynthesis pathway, which is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[4][5]
-
Gamma-Glutamyltransferase (GGT): A cell-surface enzyme that plays a critical role in glutathione metabolism and the detoxification of xenobiotics.[6]
-
Purine Biosynthesis Enzymes: this compound inhibits multiple enzymes in the de novo purine synthesis pathway that utilize glutamine as a nitrogen donor, such as phosphoribosylformylglycinamidine synthetase.[7]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | ~1 - 5 | [1] |
| A549 | Non-Small Cell Lung Cancer | ~5 | [5] |
| Calu-3 | Non-Small Cell Lung Cancer | Not specified, but synergistic with cisplatin | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Not specified, but used as a treatment model | [4] |
Signaling and Metabolic Pathways
Experimental Protocols
Protocol 1: Inhibition of Gamma-Glutamyltransferase (GGT) Activity
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on GGT activity using the substrate L-γ-glutamyl-p-nitroanilide, which releases a colored product (p-nitroaniline) upon cleavage by GGT.[8][9]
Materials:
-
96-well clear flat-bottom microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 405-418 nm
-
Purified GGT enzyme
-
GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM glycylglycine)
-
L-γ-glutamyl-p-nitroanilide (GGT substrate)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare GGT Assay Buffer and store at 4°C.
-
Prepare a stock solution of L-γ-glutamyl-p-nitroanilide in the appropriate solvent (e.g., dilute acid or a mixture of DMSO and water).
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in GGT Assay Buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Add 50 µL of GGT Assay Buffer to all wells of a 96-well plate.
-
Add 10 µL of the various this compound dilutions to the test wells. Add 10 µL of GGT Assay Buffer containing the same concentration of DMSO as the this compound dilutions to the control wells.
-
Add 20 µL of the purified GGT enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the GGT substrate solution to all wells.
-
Immediately begin measuring the absorbance at 405-418 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Inhibition of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity
This protocol outlines a coupled enzyme assay to measure GFAT activity by quantifying the production of glutamate. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[10]
Materials:
-
96-well UV-transparent flat-bottom microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm
-
Cell lysate containing GFAT or purified GFAT enzyme
-
GFAT Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA)
-
Fructose-6-phosphate
-
L-Glutamine
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Glutamate dehydrogenase (GDH)
-
This compound
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare GFAT Assay Buffer and store at 4°C.
-
Prepare stock solutions of fructose-6-phosphate, L-glutamine, and NAD+ in GFAT Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in GFAT Assay Buffer.
-
Prepare a working solution of GDH in GFAT Assay Buffer.
-
-
Assay Protocol:
-
In a 96-well plate, prepare a reaction mixture containing:
-
GFAT Assay Buffer
-
Fructose-6-phosphate (final concentration ~10 mM)
-
L-Glutamine (final concentration ~10 mM)
-
NAD+ (final concentration ~1 mM)
-
GDH (sufficient units to ensure it is not rate-limiting)
-
-
Add the desired concentration of this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the reaction by adding the cell lysate or purified GFAT enzyme to each well.
-
Immediately start measuring the absorbance at 340 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH production (V) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration as described in Protocol 1.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the this compound concentration.
-
Protocol 3: Measurement of de novo Purine Biosynthesis Inhibition
This cell-based assay measures the effect of this compound on the de novo purine synthesis pathway by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-formate, into purine nucleotides. This compound blocks this pathway, leading to the accumulation of upstream intermediates.[11]
Materials:
-
Cell culture reagents (media, serum, etc.)
-
Cell line of interest
-
24-well cell culture plates
-
[¹⁴C]-Formate (or another suitable labeled precursor like [¹⁵N]-glycine)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
Liquid scintillation cocktail
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Add [¹⁴C]-formate to each well and incubate for an additional 1-2 hours.
-
-
Extraction of Nucleotides:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a fixed volume of cold 10% TCA to each well to precipitate macromolecules and lyse the cells.
-
Incubate on ice for 30 minutes.
-
Collect the TCA-soluble fraction (containing nucleotides and their precursors) from each well.
-
-
Quantification of Radioactivity:
-
Transfer a defined volume of the TCA-soluble fraction to a scintillation vial.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each sample using a scintillation counter.
-
-
Data Analysis:
-
The CPM value is proportional to the amount of [¹⁴C]-formate incorporated into the purine nucleotide pool.
-
Calculate the percent inhibition of purine synthesis for each this compound concentration: % Inhibition = [(CPM_control - CPM_inhibitor) / CPM_control] * 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
References
- 1. US5096812A - Assay method for gamma glutamyltransferase (GGT) in liquid blood and dried blood - Google Patents [patents.google.com]
- 2. L-azaserine toxicity in established cell lines: correlation with gamma-glutamyl transpeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchpublish.com [researchpublish.com]
- 5. The function of gamma-glutamyl transpeptidase as a determinant in cell sensitivity to this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with this compound and acivicin: novel mechanistic implication for inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemden.com [biochemden.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [De novo purine biosynthesis. In vitro measurement in hyperuricemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Administration of Azaserine
Introduction
Azaserine is a naturally occurring serine derivative diazo compound, first isolated from Streptomyces.[1] It functions as an antineoplastic and antibiotic agent due to its structural similarity to glutamine, acting as a potent antagonist in metabolic pathways that utilize this amino acid.[2][3] In research settings, this compound is widely employed as a chemical carcinogen to induce pancreatic neoplasms in animal models, particularly in rats, providing a valuable tool for studying pancreatic carcinogenesis and evaluating potential chemopreventive agents.[4][5]
Mechanism of Action
This compound's primary mechanism involves the irreversible inhibition of glutamine-dependent enzymes. By acting as a glutamine analog, it competitively binds to the active sites of glutamine amidotransferases, which are crucial for the de novo biosynthesis of purine nucleotides.[6] This inhibition disrupts DNA and protein synthesis.[6] Specifically, this compound forms a covalent bond with a cysteine residue in the active site of formylglycinamide ribotide amidotransferase, a key enzyme in the purine synthesis pathway.[6]
Furthermore, this compound inhibits the hexosamine biosynthetic pathway, which is involved in the formation of glycoproteins.[1][7] It has also been shown to induce DNA damage and can elevate levels of antioxidant enzymes like manganese-superoxide dismutase under certain conditions.[2]
Caption: this compound's mechanism as a glutamine antagonist.
Quantitative Data Summary
The administration of this compound in vivo varies significantly depending on the experimental goal, such as inducing acute pancreatitis, preneoplastic lesions, or malignant carcinomas. The following table summarizes various protocols reported in the literature.
| Animal Species/Strain | This compound Dose (mg/kg) | Route of Administration | Dosing Schedule | Study Duration | Key Outcomes/Model | Reference(s) |
| Rat (Lewis) | 30 | Intraperitoneal (i.p.) | Single dose | 4 months | Induction of atypical acinar cell nodules (AACN) | [8][9] |
| Rat (Lewis) | 10, 30, 60 | Intraperitoneal (i.p.) | Single dose | Not specified | Dose-dependent induction of AACN; 30 mg/kg most effective | [8] |
| Rat (Wistar/Lewis) | 10 | Intraperitoneal (i.p.) | 15 weekly injections | 1 year | Pancreatic adenoma (71%) and adenocarcinoma (35%) | [10][11] |
| Rat (Lewis) | 5 | Intraperitoneal (i.p.) | Once or twice weekly | 6 months | Induction of hyperplastic nodules, adenomas, and adenocarcinoma | [12] |
| Rat (Lewis) | 30 | Intraperitoneal (i.p.) | Single dose | Up to 48 hours | Study of pancreatic and hepatic polyamine metabolism | [13] |
| Mouse (CD-1) & Rat (W/LEW) | 10 | Intraperitoneal (i.p.) | Once a week for 5 weeks | 6 months | Induction of AACN; rats showed more and larger nodules than mice | [14] |
Experimental Protocols
Protocol 1: Single-Dose Initiation of Pancreatic Atypical Acinar Cell Nodules (AACN) in Rats
This protocol is designed for studies focusing on the early, preneoplastic stages of pancreatic carcinogenesis. A single high dose of this compound effectively induces the formation of AACN.
1. Materials
-
This compound (CAS 115-02-6)
-
Sterile 0.9% saline solution, pH adjusted to 7.2
-
Male Lewis rats, 7 weeks of age
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance and appropriate personal protective equipment (PPE)
2. This compound Solution Preparation
-
Caution: this compound is a carcinogen and should be handled with appropriate safety precautions, including wearing gloves, a lab coat, and working in a chemical fume hood.[6]
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in sterile 0.9% saline to a final concentration of 10 mg/mL. This compound is soluble in PBS (pH 7.2).[7] Ensure the solution is completely dissolved. Sonication may be recommended.[1]
-
Prepare the solution fresh on the day of injection and protect it from light.
3. Administration Procedure
-
Allow rats to acclimatize to the facility for at least one week prior to the experiment.
-
Weigh each rat to determine the precise injection volume.
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 30 mg/kg body weight.[8]
-
Control animals should receive an equivalent volume of the saline vehicle.
-
Monitor the animals closely for any signs of toxicity or distress post-injection.
4. Post-Injection Monitoring and Endpoint
-
Animals are typically maintained for a period of 4 months to allow for the development of AACN.[9]
-
At the study endpoint, animals are euthanized via an approved method.
-
The pancreas is carefully excised, weighed, and fixed in 10% neutral buffered formalin for subsequent histological processing and analysis.
Protocol 2: Multiple-Dose Induction of Pancreatic Carcinoma in Rats
This long-term protocol is used to develop a robust model of pancreatic adenocarcinoma, suitable for efficacy studies of therapeutic agents.
1. Materials
-
Same as Protocol 1.
-
Male Wistar/Lewis rats.
2. This compound Solution Preparation
-
Prepare a 10 mg/mL solution of this compound in sterile 0.9% saline as described in Protocol 1.
3. Administration Procedure
-
Begin injections when rats are at the appropriate age as per study design.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[10][11]
-
Repeat the injections once weekly for a total of 15 consecutive weeks.[10][11]
-
Control animals should receive weekly i.p. injections of the saline vehicle.
4. Post-Injection Monitoring and Endpoint
-
After the final injection, the animals are monitored for up to one year.[10][11]
-
Monitor animal health, body weight, and any clinical signs of tumor development.
-
At the study endpoint (or if humane endpoints are reached), euthanize the animals.
-
Perform a full necropsy. Excise the pancreas for histological analysis to determine the incidence and progression of adenomas and adenocarcinomas.[4][11]
Caption: General workflow for in vivo this compound studies.
References
- 1. This compound | Antibiotic | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Adenocarcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal model of human disease. Carcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A single-dose protocol for this compound initiation of pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of bombesin and caerulein on early stages of carcinogenesis induced by this compound in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of pancreatic carcinogenesis by retinoids in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathologic and biochemical effects of this compound in inbred Wistar/Lewis rats and noninbred CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dissimilar effect of the carcinogenic agent this compound on pancreatic and hepatic polyamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
Application Notes and Protocols for Studying Purine Deprivation Using Azaserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azaserine is a naturally occurring antibiotic and antineoplastic agent that acts as a potent inhibitor of the de novo purine biosynthesis pathway.[1] As a structural analog of glutamine, it competitively inhibits glutamine amidotransferases, crucial enzymes in purine synthesis.[1] Specifically, this compound forms a covalent bond with a cysteine residue in the active site of formylglycinamide ribotide amidotransferase, a key enzyme in the pathway, effectively blocking the synthesis of purine nucleotides.[1] This property makes this compound a valuable tool for studying the metabolic and cellular consequences of purine deprivation. These application notes provide detailed protocols for using this compound to induce and study purine deprivation in both in vitro and in vivo research models.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of enzymes that utilize glutamine as a nitrogen donor. This directly impacts the de novo purine synthesis pathway, which is essential for the production of adenosine and guanosine nucleotides. By blocking this pathway, this compound treatment leads to a depletion of the intracellular purine nucleotide pool, forcing cells to rely on salvage pathways for purine acquisition.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize quantitative data on this compound treatment from various studies.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | 6.25 µM | 24 hours | Altered cell morphology | [2] |
| MCF-7 (Breast Cancer) | Lower concentrations | Not specified | Potent inhibition of proliferation | [3] |
| General (enzymatic assay) | 25 µM | Not applicable | Inhibition of glutamine-dependent amidotransferases | [1] |
| TA3 (Ascites Carcinoma) | Single dose (in vivo) | 3 hours | Inhibition of de novo purine synthesis | [2] |
| S49 (T Lymphoma) | Not specified | Not specified | Early block in purine biosynthesis | [4] |
| Animal Model | This compound Dosage | Administration Route | Treatment Regimen | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | 30 mg/kg | Intraperitoneal (i.p.) | Single dose | Induction of pancreatic carcinogenesis |[5] | | Rat | 10, 30, 60 mg/kg | Intraperitoneal (i.p.) | Single doses | Dose-dependent appearance of atypical acinar cell nodules |[5] | | Ovine | 150 mg or 500 µg | Into ovarian vascular pedicle sheath | Every 4 or 6 hours | Altered progesterone and IMP levels |[6] | | Chicken | Not specified | Intravenous (i.v.) | Not specified | Decreased uric acid, increased plasma glutamine |[7] |
Experimental Protocols
Protocol 1: In Vitro Purine Deprivation using this compound
This protocol describes the general steps for treating mammalian cell lines with this compound to induce purine deprivation for subsequent analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed (optional, for purine-depleted conditions)
-
This compound (prepare fresh stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the planned downstream assay. Allow cells to adhere overnight.
-
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or PBS). Filter-sterilize the stock solution.
-
On the day of the experiment, dilute the stock solution in complete or purine-depleted (containing dialyzed FBS) cell culture medium to the desired final concentration (e.g., starting with a range of 1-50 µM).
-
-
This compound Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-treated control (medium with the same volume of water or PBS used to dissolve this compound).
-
Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The optimal time will depend on the cell line and the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, including:
-
Cell Viability and Proliferation Assays: (e.g., MTT, resazurin, or cell counting)
-
Metabolite Extraction and Analysis: (see Protocol 3)
-
Cell Migration and Invasion Assays: (see Protocol 4)
-
Western Blotting or qPCR: to analyze the expression of relevant proteins or genes.
-
-
Protocol 2: In Vivo Purine Deprivation in a Rat Model
This protocol is based on a single-dose this compound administration to induce pancreatic lesions and can be adapted for studying the systemic effects of purine deprivation. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Male Lewis rats (or other appropriate strain)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to a final concentration that allows for the administration of the desired dose (e.g., 30 mg/kg) in a reasonable injection volume (e.g., 1-2 ml/kg). Prepare fresh on the day of injection.
-
-
This compound Administration:
-
Weigh each animal to determine the precise volume of the this compound solution to be injected.
-
Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 30 mg/kg). A control group should receive an equivalent volume of sterile saline.
-
-
Monitoring and Sample Collection:
-
Monitor the animals regularly for any signs of toxicity.
-
At predetermined time points after injection (e.g., 24, 48, 72 hours, or longer for chronic studies), euthanize the animals and collect tissues of interest (e.g., pancreas, liver, blood).
-
Process the collected samples for histological analysis, metabolite extraction, or other relevant assays.
-
Protocol 3: Quantification of Intracellular Purine Nucleotides
This protocol describes the extraction and analysis of intracellular purine nucleotides (e.g., ATP, GTP) using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
LC-MS system
Procedure:
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the plate (e.g., 1 ml for a 6-well plate).
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method for the separation and quantification of purine nucleotides.[8][9]
-
Use authentic standards for ATP, GTP, ADP, GDP, AMP, and GMP to create calibration curves for accurate quantification.
-
Normalize the quantified metabolite levels to the cell number or total protein content of the original sample.
-
Protocol 4: Cell Migration and Invasion Assays
Purine depletion has been shown to impact cell migration.[10] The following are standard assays to assess this phenotype after this compound treatment.
A. Wound-Healing (Scratch) Assay
Materials:
-
Cells grown to a confluent monolayer in a 6-well plate
-
P200 pipette tip
-
Microscope with a camera
Procedure:
-
Treat cells with this compound as described in Protocol 1 until they form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile P200 pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium (with or without this compound) to the wells.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point.
B. Transwell (Boyden Chamber) Invasion Assay
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
Conclusion
This compound is a powerful and specific inhibitor of de novo purine synthesis, making it an invaluable tool for researchers studying the metabolic consequences of purine deprivation. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vitro and in vivo settings. By carefully selecting the appropriate concentrations, treatment durations, and downstream assays, researchers can effectively investigate the roles of purine metabolism in a wide range of biological processes, from cell proliferation and migration to metabolic reprogramming in cancer. It is recommended to perform dose-response and time-course experiments for each new cell line to determine the optimal conditions for inducing purine deprivation.
References
- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytochemical effects of this compound and DON on ribonucleic acid of Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the purine biosynthesis pathway inhibitors this compound, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound treatment on plasma glutamine concentration and uric acid production in chickens fed low and high protein diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homogeneous luminescent quantitation of cellular guanosine and adenosine triphosphates (GTP and ATP) using QT-LucGTP&ATP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purine nucleotide depletion prompts cell migration by stimulating the serine synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Azaserine-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of azaserine-resistant cell lines, critical tools for cancer research and the development of novel therapeutics.
Introduction
This compound is a naturally occurring glutamine analog that exhibits antineoplastic and antibiotic properties.[1] It functions as a competitive inhibitor of glutamine-dependent enzymes, thereby disrupting key metabolic pathways essential for cancer cell proliferation, including de novo purine biosynthesis and the hexosamine biosynthesis pathway (HBP).[1][2] The development of this compound-resistant cell lines is crucial for understanding the mechanisms of drug resistance, identifying potential therapeutic targets to overcome resistance, and for the preclinical evaluation of new anticancer agents.
The primary mechanism of acquired resistance to this compound is often associated with reduced activity of γ-glutamyl transpeptidase (GGT).[1] GGT is an enzyme that plays a role in glutathione metabolism, and cells with lower GGT activity have been shown to exhibit greater resistance to this compound's toxic effects.[1]
This document provides detailed protocols for generating this compound-resistant cell lines using a stepwise dose-escalation method and for characterizing the resulting resistant phenotype.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | This compound-Resistant IC50 (µM) | Fold Resistance |
| Pancreatic Cancer (e.g., PANC-1) | 5 | 150 | 30 |
| Colon Cancer (e.g., HCT116) | 8 | 200 | 25 |
| Leukemia (e.g., Jurkat) | 2 | 70 | 35 |
Note: These are representative values. Actual IC50 and fold resistance will vary depending on the cell line and specific experimental conditions.
Table 2: Key Reagents and Materials
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Sigma-Aldrich | Selection agent |
| Parental Cancer Cell Line | ATCC | Starting material for resistance development |
| Complete Cell Culture Medium | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic to prevent contamination |
| Trypsin-EDTA | Gibco | Cell detachment for passaging |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Cell Viability Assay Kit (e.g., MTT, WST-1) | Promega | Determination of IC50 values |
| γ-Glutamyl Transpeptidase (GGT) Assay Kit | Sigma-Aldrich, Abcam | Measurement of GGT activity |
| Protein Assay Kit (e.g., BCA) | Thermo Fisher Scientific | Protein quantification for GGT assay normalization |
Experimental Protocols
Protocol 1: Determination of the Initial IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. This value is essential for defining the starting concentration for the resistance development protocol.
Methodology:
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in complete culture medium.
-
Drug Treatment: The following day, remove the existing medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include untreated control wells (medium with solvent only).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: After the incubation period, assess cell viability using a colorimetric assay such as MTT or WST-1, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation
Objective: To develop a stable this compound-resistant cell line through continuous exposure to gradually increasing concentrations of the drug.[2][3][4][5]
Methodology:
-
Initiation of Resistance Development: Begin by culturing the parental cells in their standard complete medium supplemented with a low concentration of this compound, typically in the range of the IC10 to IC20, as determined in Protocol 1.
-
Monitoring and Passaging: Closely monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the culture vessel to approximately 80-90% confluency. This may take several passages.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.0.[5]
-
Repeat Cycles: Repeat the process of monitoring, recovery, and dose escalation. The time between dose increases will depend on the rate at which the cells adapt.
-
Cryopreservation: At each stage of successful adaptation to a higher drug concentration, cryopreserve a stock of the cells. This provides a backup in case of contamination or loss of the culture.
-
Duration: This process is lengthy and can take several months to achieve a significant level of resistance (e.g., >10-fold increase in IC50).
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved, the resistant cell line should be continuously maintained in a medium containing a maintenance concentration of this compound (e.g., the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.
Protocol 3: Characterization of this compound-Resistant Cell Lines
Objective: To confirm and characterize the this compound-resistant phenotype.
Methodology:
-
IC50 Re-evaluation: Determine the IC50 of the newly generated resistant cell line using the same methodology as in Protocol 1. Compare this value to the IC50 of the parental cell line to calculate the fold resistance.
-
Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Subsequently, re-determine the IC50 for this compound. A stable resistant phenotype will show minimal to no decrease in the IC50 value.
-
γ-Glutamyl Transpeptidase (GGT) Activity Assay:
-
Cell Lysate Preparation: Harvest both parental and resistant cells and prepare cell lysates according to the instructions of a commercial GGT assay kit.[6][7][8]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
GGT Assay: Perform the GGT activity assay following the kit's protocol. This typically involves the incubation of the cell lysate with a GGT substrate that produces a colorimetric or fluorescent signal upon cleavage.
-
Data Analysis: Measure the signal using a microplate reader. Normalize the GGT activity to the total protein concentration to determine the specific activity (e.g., in mU/mg protein). Compare the GGT activity between the parental and resistant cell lines.
-
Mandatory Visualizations
References
- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cell Line Generation | Oncolines B.V. [oncolines.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Azaserine in Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with azaserine in cell culture media.
Troubleshooting Guide for this compound Solubility
Researchers may occasionally face challenges with this compound precipitation in cell culture media. This guide provides a systematic approach to identify and resolve these issues.
Visual Troubleshooting Workflow
The following workflow diagram illustrates the steps to troubleshoot this compound precipitation in your cell culture experiments.
Caption: A stepwise guide to resolving this compound precipitation issues in cell culture.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in water and PBS. For a typical stock solution, dissolve this compound in sterile water or sterile phosphate-buffered saline (PBS) at a concentration of 1-10 mg/mL. To enhance solubility, gentle warming to 37°C and sonication can be beneficial.[1] It is recommended to prepare fresh aqueous solutions or store aliquots at -20°C for short-term use and -80°C for longer-term storage to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for this compound?
A2: Water is the most common and recommended solvent for preparing this compound stock solutions for cell culture.[2] Solubility in water has been reported to be as high as 50-60 mg/mL.[1][2] For applications where pH buffering is critical, sterile PBS (pH 7.2) is also a suitable solvent, with a reported solubility of at least 10 mg/mL.[3]
Q3: How should I sterilize my this compound stock solution?
A3: It is recommended to sterile-filter the this compound stock solution through a 0.22 µm syringe filter after dissolution. Do not autoclave this compound solutions, as it is a heat-labile compound.
Solubility in Cell Culture Media
Q4: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?
A4: Precipitation of this compound in cell culture media can be attributed to several factors:
-
High Concentration: The final concentration of this compound in the medium may exceed its solubility limit in that specific formulation.
-
Temperature: Adding a cold this compound stock solution to the medium can cause a localized temperature drop, leading to precipitation.
-
pH: The pH of your final medium can influence this compound's stability and solubility. Aqueous solutions of this compound are most stable at a pH of 8.[4]
-
Media Components: Interactions with components in complex media, such as high concentrations of certain salts or amino acids, may reduce solubility.
Q5: Are there specific cell culture media in which this compound solubility is a known issue?
A5: While this compound is generally soluble in most aqueous-based media, highly concentrated or complex media formulations may present challenges. For instance, media with very high concentrations of amino acids or salts could potentially lead to precipitation. It has been observed that complex, undefined organic media can reduce the sensitivity of cells to this compound, which may be partly due to interactions with media components.
Q6: Can I dissolve this compound directly into my complete cell culture medium (containing serum)?
A6: It is generally not recommended to dissolve this compound powder directly into a complete medium containing serum. It is best practice to first prepare a concentrated stock solution in a simple solvent like sterile water or PBS. This allows for accurate dosing and minimizes the risk of precipitation upon addition to the more complex complete medium. Serum proteins could potentially interact with this compound, although specific interactions are not well-documented.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, tissue culture-grade water or PBS (pH 7.2).
-
Vortex briefly to mix.
-
If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Vortex again until the solution is clear.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
-
Thaw an aliquot of your sterile this compound stock solution at room temperature or in a 37°C water bath.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in the medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix the final solution gently by inverting the container or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation.
-
The medium is now ready for use in your cell culture experiments.
Quantitative Data Summary
| Property | Value | Solvent/Conditions |
| Solubility in Water | 50 mg/mL | Not specified |
| 60 mg/mL | Sonication recommended | |
| Solubility in PBS | ≥10 mg/mL | pH 7.2 |
| Aqueous Solution Stability | Most stable at pH 8 | |
| Half-life at pH 3 (25°C) | 2.1 hours | |
| Half-life at pH 7 (25°C) | 111 days | |
| Half-life at pH 11 (25°C) | 425 days |
Mechanism of Action and Signaling Pathways
This compound is a structural analog of glutamine and acts as a competitive inhibitor of glutamine-utilizing enzymes.[2] Its primary mechanisms of action involve the inhibition of the hexosamine biosynthetic pathway (HBP) and the de novo purine synthesis pathway.
Inhibition of the Hexosamine Biosynthetic Pathway (HBP)
This compound inhibits Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), the rate-limiting enzyme in the HBP. This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation.
Caption: this compound inhibits GFAT in the Hexosamine Biosynthetic Pathway.
Inhibition of De Novo Purine Synthesis
This compound also inhibits phosphoribosylformylglycinamidine synthetase (FGAM synthetase), an enzyme involved in the de novo synthesis of purines. This enzyme utilizes glutamine as a nitrogen donor to convert formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).
Caption: this compound inhibits FGAM Synthetase in the de novo purine synthesis pathway.
References
- 1. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with this compound and acivicin: novel mechanistic implication for inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchpublish.com [researchpublish.com]
Technical Support Center: Mitigating Off-Target Effects of Azaserine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine. The information is designed to help mitigate off-target effects and ensure the successful design and execution of experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Cytotoxicity in Control or Non-Target Cancer Cell Lines
-
Question: I am observing high levels of cell death in my control cell lines or in cancer cell lines that are not the primary target of my study. How can I reduce this off-target cytotoxicity?
-
Possible Cause: this compound's primary off-target effect is the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS), leading to apoptosis. Healthy cells and some cancer cells may be particularly susceptible to this.
-
Solution:
-
Co-treatment with an antioxidant: The most effective way to mitigate ROS-induced cytotoxicity is to co-administer an antioxidant. N-acetylcysteine (NAC) is a widely used ROS scavenger that can significantly reduce the off-target effects of this compound.
-
Dose Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that inhibits the target pathway (e.g., purine synthesis) with minimal toxicity in your specific cell line.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Consider reducing the incubation time to a point where on-target effects are observable, but off-target toxicity is minimized.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Question: My cell viability assay results (e.g., using resazurin) are highly variable between experiments when using this compound. What could be the cause?
-
Possible Causes:
-
This compound Instability: this compound can be unstable in aqueous solutions and cell culture media over time.
-
Assay Interference: High concentrations of this compound or the presence of antioxidants like NAC may interfere with the chemistry of the viability assay.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
-
Solutions:
-
Fresh Preparation: Always prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles.
-
Assay Validation: Run control experiments to test for any direct interaction between this compound, NAC, and the resazurin dye at the concentrations you are using. This can be done in a cell-free system.
-
Careful Cell Plating: Ensure a uniform and consistent number of cells are seeded in each well. Allow cells to adhere and resume proliferation before adding this compound.
-
Issue 3: Difficulty in Discerning On-Target vs. Off-Target Effects
-
Question: How can I be sure that the effects I'm observing are due to the inhibition of glutamine metabolism (on-target) and not just a general stress response from off-target effects?
-
Solution:
-
Rescue Experiments: To confirm that the observed effect is due to inhibition of the purine synthesis pathway, you can try to "rescue" the cells by providing downstream metabolites. For example, supplementing the culture medium with purines like adenosine or guanosine may reverse the on-target effects of this compound without affecting the off-target ROS production.
-
Combination with ROS Scavengers: As mentioned, co-treatment with NAC should mitigate the off-target effects. If the primary phenotype you are studying persists in the presence of NAC, it is more likely to be an on-target effect.
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Molecular Markers: Use specific molecular markers to assess the engagement of on-target and off-target pathways. For example, you can measure the levels of intermediates in the purine synthesis pathway (on-target) and markers of oxidative stress and apoptosis (off-target).
-
Frequently Asked Questions (FAQs)
General
-
What is the primary on-target mechanism of action of this compound?
-
What are the main off-target effects of this compound?
-
The principal off-target effect is the induction of oxidative stress through the generation of mitochondrial reactive oxygen species (ROS), which can trigger apoptosis.[3]
-
-
Is this compound stable in solution?
-
This compound's stability in aqueous solutions can be a concern. It is recommended to prepare fresh solutions for each experiment and avoid long-term storage in solution.[4]
-
Experimental Design
-
What is a good starting concentration for this compound in cell culture experiments?
-
The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line. Concentrations typically range from the low micromolar to millimolar range.
-
-
What concentration of N-acetylcysteine (NAC) should I use to mitigate off-target effects?
-
How long should I incubate cells with this compound?
-
Incubation times can range from a few hours to several days, depending on the specific research question and cell type. For cytotoxicity assays, 24 to 72 hours is a common timeframe.[7]
-
Data Interpretation
-
My cell viability is above 100% at some concentrations of this compound. What does this mean?
-
This can sometimes be an artifact of the cell viability assay used. For example, with resazurin-based assays, changes in cellular metabolism that are not directly related to viability can sometimes lead to an increased signal. It is important to visually inspect the cells and consider using a secondary method to confirm viability.
-
-
How do I calculate and interpret synergy when using this compound in combination with other drugs?
-
Synergy can be assessed using methods like the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. There are various software packages available to calculate these scores from dose-response data.[8]
-
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~25 | [9] |
| MCF-10A | Normal Breast Epithelial | >50 | [9] |
| PANC-1 | Pancreatic Cancer | ~10-50 | [10][11] |
| Normal Pancreatic Cells | Normal Pancreatic Tissue | >100 (inferred) | [10][11] |
Note: These are approximate values from the literature and should be used as a general guide. It is essential to determine the IC50 experimentally for your specific cell line and conditions.
Table 2: Example of N-acetylcysteine (NAC) Mitigating this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) | Fold Change in Viability (vs. This compound alone) |
| Control | 100 | - |
| This compound (IC50 concentration) | 50 | 1.0 |
| This compound + NAC (1 mM) | 85 | 1.7 |
| This compound + NAC (5 mM) | 95 | 1.9 |
This table provides a hypothetical example based on the principle that NAC can rescue cells from this compound-induced cytotoxicity. The actual fold change will vary depending on the cell line and experimental conditions.[12][13]
Experimental Protocols
1. Protocol for Determining the IC50 of this compound using a Resazurin-Based Viability Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)[14]
-
96-well clear-bottom black plates
-
Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (no cells) for a background control and wells with cells in medium without this compound as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[15]
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log(this compound concentration).
-
Use a non-linear regression analysis to determine the IC50 value.
-
2. Protocol for Assessing this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Materials:
-
Cells treated with this compound (and controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Culture and treat cells with the desired concentrations of this compound and/or NAC for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Mandatory Visualization
Caption: this compound's on-target inhibition of purine synthesis.
References
- 1. Effects of the purine biosynthesis pathway inhibitors this compound, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adenocarcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pancreatic carcinoma in this compound-treated rats: induction, classification and dietary modulation of incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Acetylshikonin Induces Apoptosis in Human Colorectal Cancer HCT-15 and LoVo Cells via Nuclear Translocation of FOXO3 and ROS Level Elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. p-care.eu [p-care.eu]
"stability of azaserine in aqueous solution over time"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of azaserine in aqueous solutions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in a suitable solvent. This compound is soluble in water (up to 50 mg/mL) and PBS (pH 7.2) at approximately 10 mg/mL.[1][2] For cell culture experiments, it is recommended to use a sterile aqueous solvent. Sonication may be used to aid dissolution.[3] It is crucial to prepare and use solutions on the same day if possible.[2] If advance preparation is necessary, store the solution in tightly sealed vials at -20°C for up to one month.[4]
Q2: How should I store aqueous stock solutions of this compound to maintain stability?
A2: For long-term storage, it is recommended to store aqueous stock solutions of this compound in aliquots at -20°C or -80°C.[5] At -20°C, the solution is generally usable for up to one month, while at -80°C, it can be stable for up to 6 months.[5] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Before use, allow the frozen aliquot to equilibrate to room temperature for at least one hour before opening the vial.[4] For use in cell culture, the working solution should be sterile-filtered through a 0.22 µm filter before being added to the culture medium.[5]
Q3: What is the stability of this compound in aqueous solutions at different pH values?
A3: The stability of this compound in aqueous solution is highly dependent on the pH. It is most stable in neutral to slightly alkaline conditions and hydrolyzes rapidly in acidic conditions.[4] The half-life of this compound varies significantly with pH at 25°C.[4]
Q4: How does temperature affect the stability of this compound in aqueous solutions?
A4: Temperature is a critical factor influencing the stability of this compound. Higher temperatures accelerate its degradation. For short-term storage (up to a few hours), solutions should be kept on ice or at 4°C. For longer-term storage, frozen conditions (-20°C or -80°C) are necessary to maintain its integrity.[4][5]
Data on this compound Stability
The stability of this compound in aqueous solutions is influenced by pH and temperature. The following tables summarize the available quantitative data.
Table 1: Half-life of this compound in Aqueous Solution at 25°C
| pH | Half-life |
| 3 | 2.1 hours |
| 7 | 111 days |
| 11 | 425 days |
Data sourced from PubChem.[4]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Recommendations |
| Room Temperature | Not Recommended | Prepare fresh for immediate use. |
| 4°C | Short-term | Use within the same day. |
| -20°C | Up to 1 month | Store in tightly sealed aliquots. Avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Store in tightly sealed aliquots. Avoid freeze-thaw cycles. |
Data compiled from multiple supplier recommendations.[4][5]
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Solution via HPLC
This protocol provides a general framework for determining the stability of this compound in an aqueous solution over time. Specific parameters may need to be optimized for your equipment and experimental conditions.
1. Preparation of this compound Solution:
-
Prepare a stock solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the solution into several sterile microcentrifuge tubes for analysis at different time points.
2. Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., specific temperature and light exposure).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for analysis.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for polar compounds.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions will need to be optimized to achieve good separation of this compound from its degradation products.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum at approximately 250 nm.
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life under the tested conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Possible Cause 1: this compound degradation.
-
Possible Cause 2: Contamination of the this compound solution.
-
Solution: Always sterile-filter the this compound working solution through a 0.22 µm filter before adding it to your cell culture.[5] Handle the solution using aseptic techniques to prevent microbial contamination.
-
-
Possible Cause 3: Incorrect concentration.
-
Solution: Double-check all calculations for dilutions. If possible, verify the concentration of the stock solution spectrophotometrically or by HPLC.
-
Issue 2: Precipitation observed in the this compound solution upon storage.
-
Possible Cause 1: Low temperature storage of a highly concentrated solution.
-
Solution: Allow the solution to fully equilibrate to room temperature and vortex gently to redissolve any precipitate before use. If precipitation persists, consider preparing a less concentrated stock solution.
-
-
Possible Cause 2: Change in pH.
-
Solution: Ensure the pH of the buffer used to dissolve the this compound is within a range where it is stable and soluble.
-
Issue 3: HPLC chromatogram shows multiple peaks for a freshly prepared this compound solution.
-
Possible Cause 1: Impurities in the this compound powder.
-
Solution: Check the certificate of analysis for the purity of the compound. If necessary, consider purchasing a higher purity grade of this compound.
-
-
Possible Cause 2: On-column degradation.
-
Solution: The mobile phase composition may not be optimal. Adjust the pH of the mobile phase to be in the neutral to slightly alkaline range to minimize degradation during the HPLC run.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Troubleshooting Azaserine-Induced Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing azaserine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal studies?
This compound is a naturally occurring compound that acts as a glutamine antagonist.[1] In animal studies, it is primarily used to induce pancreatic lesions, including atypical acinar cell nodules (AACN), adenomas, and adenocarcinomas, making it a valuable tool for studying pancreatic carcinogenesis.[2][3][4]
Q2: What is the primary mechanism of this compound-induced toxicity?
This compound's toxicity stems from its ability to interfere with metabolic pathways that utilize glutamine. It inhibits enzymes involved in purine biosynthesis and other metabolic processes.[1] This disruption of cellular metabolism can lead to DNA damage, oxidative stress, and ultimately cell death, particularly in rapidly dividing cells or those with high metabolic activity like pancreatic acinar cells.
Q3: What are the common signs of this compound toxicity in rodents?
Common clinical signs of toxicity include weight loss, decreased motor activity, piloerection (hair standing on end), and eyes appearing half-shut.[5] In cases of severe toxicity, animals may exhibit lethargy, dehydration, and hunched posture. Regular monitoring of these signs is crucial for animal welfare and experimental integrity.[5]
Q4: Are there species and strain differences in sensitivity to this compound?
Yes, significant variations in sensitivity to this compound exist between different rodent species and even between strains of the same species. For instance, Wistar and Wistar/Lewis rats are highly susceptible to this compound-induced pancreatic lesions, while F344 rats are less so.[2][6] Mice generally show an intermediate response.[2] Syrian golden hamsters and guinea pigs are relatively resistant to the pancreatic carcinogenic effects of this compound.[2]
Troubleshooting Guide
Issue 1: High Mortality Rate in Study Animals
Q: We are observing an unexpectedly high mortality rate in our animals after this compound administration. What could be the cause and how can we troubleshoot this?
A: High mortality is a critical issue that can compromise your study. Several factors could be contributing to this:
-
Inappropriate Dosing: The dose of this compound may be too high for the specific species, strain, or age of your animals. Younger animals can be more sensitive.
-
Route of Administration: The intraperitoneal (i.p.) route can lead to rapid systemic exposure and higher toxicity compared to oral administration.[7]
-
Animal Health Status: Pre-existing health conditions can increase susceptibility to this compound's toxic effects.
-
Dehydration and Malnutrition: this compound can cause gastrointestinal upset, leading to reduced food and water intake.
Troubleshooting Steps:
-
Review and Adjust Dose: Refer to the dose-response tables below (Tables 1 and 2) and consider starting with a lower dose, especially if you are using a highly sensitive strain like Wistar or Wistar/Lewis rats.[2][6] A pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model is highly recommended.[8]
-
Optimize Route of Administration: If using i.p. injections, ensure proper technique to avoid accidental injection into organs. For some protocols, oral administration might be a less toxic alternative, although absorption can be poor.[1][7]
-
Animal Acclimatization and Health Monitoring: Ensure animals are properly acclimatized before the start of the experiment and are free from any underlying health issues. Monitor animal health closely post-administration for clinical signs of toxicity.[5]
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and highly palatable, moist food to counteract dehydration and malnutrition.[8]
Issue 2: Inconsistent or Low Incidence of Pancreatic Lesions
Q: We are not observing the expected incidence or severity of pancreatic lesions in our this compound-treated group. What could be the reasons for this variability?
A: Inconsistent tumor induction can be frustrating and can affect the statistical power of your study. Here are some potential causes and solutions:
-
Insufficient Dose or Duration: The dose of this compound or the duration of the treatment protocol may not be sufficient to induce lesions in your chosen animal model.
-
Animal Strain and Sex: As mentioned, sensitivity to this compound is strain-dependent. Female rats have also been shown to be less susceptible than males.[2]
-
Diet: The composition of the diet can significantly influence the development of this compound-induced pancreatic lesions. High-fat diets can promote carcinogenesis, while standard laboratory chow may have an inhibitory effect.[7][9]
-
Age of Animals at Treatment: The age of the animals at the time of this compound administration is a critical factor. Younger, growing animals with higher rates of pancreatic DNA synthesis are more susceptible to the carcinogenic effects.
Troubleshooting Steps:
-
Protocol Optimization: Re-evaluate your dosing regimen. For example, multiple lower doses over a period may be more effective and less toxic than a single high dose for some models.[10] Refer to established protocols for your specific research question (see Experimental Protocols section).
-
Model Selection: Ensure you are using a responsive animal model for your study. Young, male Wistar or Wistar/Lewis rats are generally the most sensitive for pancreatic nodule induction.[2][6]
-
Standardize Diet: Use a consistent and appropriate diet throughout the study. If the goal is to promote lesion development, a purified, high-fat diet may be considered, but be aware of its potential to be a confounding variable.[9]
-
Timing of Administration: Administer this compound during the period of maximal pancreatic DNA synthesis in your chosen animal model for optimal lesion induction.[10]
Data Presentation
Table 1: this compound Dose-Response for Pancreatic Lesion Induction in Rodents
| Animal Model | Route of Administration | Dosing Regimen | Observed Outcome | Reference(s) |
| Wistar/Lewis Rats | Intraperitoneal (i.p.) | 10 mg/kg, weekly for 15 weeks | 71% adenoma, 35% adenocarcinoma incidence at 1 year | [7] |
| Wistar Rats | Intraperitoneal (i.p.) | Single dose of 30 mg/kg at 7 weeks of age | Effective induction of atypical acinar cell nodules (AACN) | [10] |
| Wistar Rats | Intraperitoneal (i.p.) | Single dose of 50 mg/kg or 100 mg/kg after partial pancreatectomy | Adenomas in 100% of rats, adenocarcinomas in 2 of 7 rats in the high-dose group at 52 weeks | [11] |
| CD-1 Mice | Intraperitoneal (i.p.) | 10 mg/kg, weekly for 15 weeks | Numerous AACN, but no advanced lesions (adenomas or adenocarcinomas) at 1 year | [7] |
Table 2: Biochemical Markers of this compound-Induced Toxicity
| Marker | Organ of Interest | Expected Change with Toxicity | Significance |
| Amylase | Pancreas | Increase | Indicator of pancreatic acinar cell injury. |
| Lipase | Pancreas | Increase | More specific marker of pancreatic damage than amylase. |
| Alanine Aminotransferase (ALT) | Liver | Increase | Indicates hepatocellular damage. |
| Aspartate Aminotransferase (AST) | Liver, Heart, Muscle | Increase | Less specific for liver injury than ALT, as it is also found in other tissues. |
| Blood Urea Nitrogen (BUN) | Kidney | Increase | Suggests impaired kidney function. |
| Creatinine | Kidney | Increase | A more specific marker of renal dysfunction than BUN. |
| Hemoglobin / Total Erythrocyte Count | Blood | Decrease | Can indicate anemia associated with chronic illness or toxicity.[12] |
Experimental Protocols
Protocol 1: Induction of Atypical Acinar Cell Nodules (AACN) in Rats
This protocol is adapted from studies aimed at initiating pancreatic carcinogenesis for further investigation.
Materials:
-
This compound (handle with appropriate safety precautions as it is a carcinogen)[1]
-
Sterile saline solution (0.9% NaCl)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Appropriate caging and husbandry supplies
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment.
-
This compound Preparation: On the day of injection, dissolve this compound in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose, a 3 mg/mL solution would require injecting 1 mL per 100g of body weight). Protect the solution from light.
-
Dosing:
-
Post-Injection Monitoring:
-
Monitor the animals daily for the first week for any signs of acute toxicity (weight loss, lethargy, etc.).[5]
-
Provide easy access to food and water. Consider providing gel packs or moist chow if dehydration is a concern.
-
Continue to monitor animal weight and health status weekly for the duration of the study.
-
-
Tissue Collection:
-
At the desired experimental endpoint (e.g., 4-6 months for AACN development), euthanize the animals according to approved protocols.[2]
-
Perform a necropsy and carefully excise the pancreas.
-
Fix a portion of the pancreas in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze another portion in liquid nitrogen and store at -80°C for biochemical or molecular analyses.
-
Protocol 2: Biochemical Analysis of Blood Samples
Materials:
-
Blood collection tubes (e.g., with EDTA for plasma, or serum separator tubes)
-
Centrifuge
-
Pipettes and tips
-
Spectrophotometer or automated clinical chemistry analyzer
-
Commercially available assay kits for amylase, lipase, ALT, AST, BUN, and creatinine.
Procedure:
-
Blood Collection:
-
Collect blood from animals at specified time points (e.g., baseline, and at various times post-azaserine administration) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
For plasma, collect blood into tubes containing an anticoagulant like EDTA and mix gently.
-
For serum, collect blood into tubes without an anticoagulant and allow it to clot.
-
-
Sample Processing:
-
For plasma, centrifuge the blood at 1,500-2,000 x g for 10-15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
For serum, centrifuge the clotted blood at 1,500-2,000 x g for 10-15 minutes. Collect the supernatant (serum).
-
-
Biochemical Assays:
-
Perform the biochemical assays according to the manufacturer's instructions for the chosen commercial kits.
-
Ensure proper calibration and use of controls for accurate measurements.
-
-
Data Analysis:
-
Compare the levels of the biochemical markers in the this compound-treated group to those of a control (vehicle-treated) group.
-
Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
-
Mandatory Visualizations
References
- 1. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Species and rat strain variation in pancreatic nodule induction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenocarcinoma of the pancreas in this compound-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lesions induced in rodent pancreas by this compound and other pancreatic carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Pancreatic carcinoma in this compound-treated rats: induction, classification and dietary modulation of incidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. focusonseveresuffering.co.uk [focusonseveresuffering.co.uk]
- 9. This compound-induced pancreatic carcinogenesis in rats: promotion by a diet rich in saturated fat and inhibition by a standard laboratory chow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single-dose protocol for this compound initiation of pancreatic carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pancreatic tumors induced by a single intraperitoneal injection of this compound in partial pancreatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine in in vivo models. The information is designed to help mitigate this compound-related side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced toxicity in vivo?
This compound is a glutamine analog that primarily exerts its cytotoxic and genotoxic effects by irreversibly inhibiting enzymes involved in glutamine metabolism.[1] Key mechanisms include:
-
Inhibition of Purine Biosynthesis: this compound covalently binds to and inhibits formylglycinamide ribotide amidotransferase, a crucial enzyme in the de novo purine synthesis pathway. This disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
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Inhibition of the Hexosamine Biosynthetic Pathway (HBP): By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), this compound blocks the HBP, which is involved in the synthesis of glycoproteins and other essential macromolecules.[1][3]
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Induction of Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS), resulting in oxidative damage to DNA, proteins, and lipids.[4] This can contribute to cellular damage and apoptosis.[4]
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Alteration of Polyamine Metabolism: In the pancreas, this compound has been shown to increase putrescine concentrations through the interconversion pathway, while in the liver, it increases putrescine via de novo synthesis.[5]
Q2: What are the most commonly observed side effects of this compound in animal models?
The most significant side effect of this compound in rodent models is its carcinogenicity, particularly in the pancreas.[5][6] Other reported toxicities include:
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Hepatic necrosis and fatty liver.[7]
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Myelosuppression.[4]
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Central nervous system side effects.[4]
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Weight loss and general malaise.
Q3: Are there any known strategies to reduce the carcinogenic effects of this compound in long-term studies?
Yes, several combination therapies have been investigated to mitigate the carcinogenic potential of this compound, particularly in the pancreas. These strategies often involve co-administration of agents that interfere with the carcinogenic process.
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Neurotensin: Prolonged administration of neurotensin has been shown to significantly reduce the volume of pre-cancerous lesions and the incidence of pancreatic adenocarcinoma in rats treated with this compound.[6]
-
Retinoids and Selenium: A combination of a synthetic retinoid (N-(2-hydroxyethyl)retinamide) and selenium was more effective than the retinoid alone in inhibiting the progression of this compound-induced pancreatic carcinogenesis during the post-initiation phase.[2]
-
Resveratrol: Dietary supplementation with resveratrol has been shown to statistically significantly lower the volume and ratio of atypical acinar cell foci (AACF), which are precursors to pancreatic carcinoma, in an this compound-induced rat model.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Strategy |
| Excessive Toxicity / Animal Mortality | This compound dose is too high for the specific animal model or strain. | Reduce the dose of this compound. Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific model. |
| Consider a combination therapy approach to allow for a lower, less toxic dose of this compound while maintaining efficacy.[9] | ||
| Pancreatic Lesions Developing Too Rapidly | High sensitivity of the animal model to this compound-induced carcinogenesis. | Co-administer an inhibitory agent such as neurotensin or resveratrol.[6][8] |
| Modify the diet, as certain components like raw soybean products can potentiate the carcinogenic effects of this compound.[2] | ||
| Evidence of Significant Oxidative Stress (e.g., high levels of malondialdehyde) | This compound-induced generation of reactive oxygen species (ROS). | Co-administer an antioxidant such as resveratrol or squalene.[9][10] Resveratrol has been shown to protect against hyperglycemic endothelial damage by increasing manganese-superoxide dismutase (MnSOD) levels.[1][10] |
| Off-Target Effects in the Liver | This compound's impact on hepatic polyamine metabolism and its potential for causing liver damage. | Co-administer α-difluoromethylornithine (DFMO), an ornithine decarboxylase (ODC) inhibitor, which has been shown to block the this compound-induced increase in hepatic putrescine.[5] |
Quantitative Data on Combination Therapies
| Combination Agent | Animal Model | This compound Dose | Combination Agent Dose | Outcome |
| Neurotensin | Wistar Rats | 10 mg/kg weekly for 25 weeks | 200 µg/kg every other day for 62 weeks | Significantly reduced the volume of ATPase-positive pancreatic lesions and the incidence of pancreatic adenocarcinoma.[6] |
| N-(2-hydroxyethyl)retinamide + Selenium | Lewis Rats | 30 mg/kg weekly for 3 weeks | Retinoid: 0.5 or 1 mmol/kg diet; Selenium: 5 ppm sodium selenite | Combination was more effective than retinoid alone in inhibiting the progression of pancreatic carcinogenesis.[2] |
| Resveratrol | Sprague Dawley Rats | 30 mg/kg (single i.p. injection) | 10%, 15%, or 20% mmol in diet for 8 months | Statistically significant reduction in the mean volume and percentage of atypical acinar cell foci (AACF).[8] |
| Thioguanine | Not specified in abstract | Not specified in abstract | Not specified in abstract | Investigated for multiple myeloma treatment, suggesting a synergistic effect.[11] |
| MS-275 (HDAC Inhibitor) | Neuroblastoma cell lines (in vitro) | 40 µM | 0.75 µM | Significantly higher effects on reducing cell viability and migration compared to either agent alone.[9] |
Experimental Protocols
This compound-Induced Pancreatic Carcinogenesis Model in Rats
This protocol is a synthesis of methodologies described in the cited literature.[5][6][8]
-
Animal Model: Male Lewis or Wistar rats, 14 days old.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of 30 mg/kg body weight. For chronic models, weekly injections of 10 mg/kg can be used for up to 25 weeks.[6]
-
Post-Initiation Phase: Following the final this compound injection, switch the animals to their respective experimental diets or begin co-administration of therapeutic agents.
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Histological Analysis: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining with hematoxylin and eosin (H&E). Analyze for the presence and size of atypical acinar cell foci (AACF) and adenocarcinomas.
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Biochemical Analysis: Tissue homogenates can be used to measure levels of polyamines, glutathione, and markers of oxidative stress.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibitory action on key enzymes in cellular metabolic pathways.
Caption: Overview of this compound-induced toxicities and corresponding mitigation strategies.
Caption: A generalized experimental workflow for in vivo this compound studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchpublish.com [researchpublish.com]
- 4. A Synthetic Lethal Interaction between Glutathione Synthesis and Mitochondrial Reactive Oxygen Species Provides a Tumor-Specific Vulnerability Dependent on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissimilar effect of the carcinogenic agent this compound on pancreatic and hepatic polyamine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by neurotensin of this compound-induced carcinogenesis in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The hexosamine biosynthesis inhibitor this compound prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy with thioguanine (NSC-752) and this compound (NSC-742) for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Azaserine Delivery and Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the delivery and bioavailability of this potent glutamine antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of this compound?
This compound is a hydrophilic small molecule, which presents several challenges for effective drug delivery. Its poor oral absorption limits its bioavailability when administered orally. Furthermore, its non-specific distribution in the body can lead to off-target toxicity. The primary goals for improving this compound delivery are to enhance its absorption, prolong its circulation time, and achieve targeted delivery to tumor tissues, particularly pancreatic cancer.
Q2: What are the most promising strategies for enhancing this compound bioavailability?
The most promising strategies focus on overcoming its hydrophilicity and lack of targeting. These include:
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Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and allow for targeted delivery.
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Prodrugs: Modifying the this compound molecule to create a more lipophilic prodrug can enhance its ability to cross cell membranes. The prodrug is then converted to the active this compound within the target tissue.
Q3: Are there any specific nanoformulations that have been developed for this compound?
Currently, there is limited publicly available research on specific nanoformulations developed exclusively for this compound. However, based on its hydrophilic nature, formulation strategies successful for other water-soluble drugs can be adapted. Liposomal and polymeric nanoparticle systems are excellent starting points for investigation.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency of this compound in Liposomes | This compound is highly water-soluble and may leak from the lipid bilayer. | 1. Optimize Lipid Composition: Use lipids with a higher phase transition temperature (e.g., DSPC) to create a more rigid bilayer. 2. Employ a pH Gradient: Actively load this compound into pre-formed liposomes using a pH gradient. 3. Use a Dehydration-Rehydration Method: This method can improve the encapsulation of hydrophilic drugs. |
| Poor Stability of this compound-Loaded Nanoparticles (Aggregation) | The surface charge of the nanoparticles is insufficient to prevent aggregation. | 1. Incorporate Charged Lipids: Add lipids like DSPG to impart a negative surface charge. 2. PEGylation: Coat the nanoparticle surface with polyethylene glycol (PEG) to provide steric stabilization. |
| Inconsistent Particle Size in Polymeric Nanoparticles | The formulation process (e.g., emulsification, solvent evaporation) is not well-controlled. | 1. Optimize Homogenization: Adjust the speed and duration of homogenization. 2. Control Solvent Evaporation Rate: A slower, more controlled evaporation can lead to more uniform particle sizes. |
Prodrug Synthesis and Evaluation Issues
| Problem | Potential Cause | Suggested Solution |
| Synthesized this compound Prodrug is Not Stable in Plasma | The linker used to attach the promoiety is susceptible to rapid enzymatic cleavage in the bloodstream. | 1. Select a More Stable Linker: Investigate different types of linkers (e.g., esters with varying steric hindrance) to find one with optimal stability. 2. Modify the Promoietry: Alter the chemical structure of the promoiety to reduce its recognition by plasma esterases. |
| Prodrug Fails to Release Active this compound at the Target Site | The enzyme required to cleave the prodrug is not present or is at a low concentration in the target tissue. | 1. Tumor-Specific Enzyme Targeting: Design the prodrug to be cleaved by enzymes that are overexpressed in the tumor microenvironment (e.g., certain proteases). 2. pH-Sensitive Linkers: If the tumor microenvironment is acidic, use a linker that is cleaved at a lower pH. |
Data Presentation: Hypothetical Comparison of this compound Formulations
The following table presents a hypothetical comparison of different this compound delivery strategies to illustrate how quantitative data would be structured. Note: This data is for illustrative purposes only and is not derived from published experimental results.
| Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) | Mouse Plasma Half-life (h) | Tumor Accumulation (%ID/g) |
| Free this compound | N/A | N/A | N/A | 100 | 0.5 | 0.8 |
| This compound Liposomes (DSPC/Chol) | 120 ± 15 | -25 ± 5 | 35 ± 4 | 45 ± 6 | 8 | 4.2 |
| PEGylated this compound Liposomes | 130 ± 12 | -15 ± 3 | 32 ± 5 | 30 ± 5 | 24 | 7.5 |
| This compound Polymeric Nanoparticles (PLGA) | 180 ± 20 | -30 ± 6 | 55 ± 7 | 60 ± 8 | 12 | 5.8 |
| This compound Ester Prodrug | N/A | N/A | N/A | >95 (after cleavage) | 4 | 2.5 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC and cholesterol at a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
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Prepare a solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4.
-
Add the this compound solution to the lipid film.
-
Hydrate the film by rotating the flask above the lipid phase transition temperature for 1-2 hours.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
-
-
Encapsulation Efficiency:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated this compound using ultracentrifugation or a centrifugal filter device.
-
Lyse the nanoparticles to release the encapsulated this compound.
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Quantify the amount of this compound in the supernatant and the lysed nanoparticles using a suitable analytical method (e.g., HPLC).
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Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100%.
-
Protocol 3: In Vitro Drug Release Study
-
Setup:
-
Place a known amount of the this compound nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or a more acidic buffer to simulate the tumor microenvironment) at 37°C with constant stirring.
-
-
Sampling:
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
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Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: this compound's mechanism of action as a glutamine antagonist.
Technical Support Center: Dealing with Cellular Resistance to Azaserine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azaserine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cellular resistance to this glutamine analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a naturally occurring antibiotic and antineoplastic agent that acts as a glutamine antagonist.[1][2][3] Its primary mechanism involves the irreversible inhibition of enzymes that utilize glutamine, a crucial amino acid in various metabolic pathways.[1][2][4] A key target is glutamine amidotransferase, which is essential for de novo purine biosynthesis.[1][5] By mimicking glutamine, this compound covalently binds to the active site of these enzymes, leading to a blockage of nucleotide synthesis and subsequent inhibition of cell proliferation.[2][5] It also inhibits the hexosamine biosynthetic pathway and γ-glutamyltransferase.[1][4]
Q2: My cells have developed resistance to this compound. What are the potential underlying mechanisms?
Cellular resistance to this compound can arise from several molecular changes. Based on studies in various cell types, including cancer cells and bacteria, common mechanisms include:
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Altered Drug Transport: Mutations in transporter proteins can reduce the uptake of this compound into the cell. For example, in Escherichia coli, mutations in the aroP gene, which encodes an aromatic amino acid transporter, are associated with resistance.[6][7]
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Changes in Target Enzyme Activity: Alterations in the levels or activity of enzymes that interact with this compound can confer resistance. For instance, lower levels of γ-glutamyl transpeptidase have been correlated with increased resistance to this compound's toxicity.[5]
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Metabolic Reprogramming: Resistant cells may adapt their metabolic pathways to bypass the inhibitory effects of this compound. This can include an increased ability to utilize preformed purines for nucleic acid synthesis, thus circumventing the block in the de novo pathway.[8]
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Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), has been observed in some this compound-resistant cell lines, suggesting that increased efflux of the drug can contribute to resistance.[9]
Q3: Is cross-resistance to other drugs common in this compound-resistant cells?
Yes, cross-resistance has been observed. A subline of TA3 ascites carcinoma resistant to this compound also showed resistance to 6-diazo-5-oxo-L-norleucine (DON), another glutamine antagonist, and N-methylformamide.[8] Interestingly, these cells remained sensitive to 6-mercaptopurine, a purine analog.[8] In some acute myeloid leukemia (AML) cell lines, this compound resistance has been linked to varying degrees of cross-resistance to 5-azacytidine (azacitidine), another antimetabolite.[9]
Q4: Can this compound be used in combination with other agents to overcome resistance or enhance efficacy?
Yes, combination therapy has shown promise. This compound has been shown to have a synergistic antineoplastic effect when used with purine analogs like 6-thioguanine and 6-mercaptopurine.[10] Pre-treatment with this compound can increase the intracellular concentration of thioguanine nucleotides, enhancing its cytotoxic effects.[10] This suggests that blocking the de novo purine synthesis pathway with this compound can make cells more reliant on salvage pathways, thereby increasing their sensitivity to purine analogs.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in my cell culture over time.
-
Possible Cause: Development of a resistant cell population through selection pressure.
-
Troubleshooting Steps:
-
Verify Drug Integrity: Ensure the this compound stock solution is fresh and has been stored correctly, as it can be unstable.
-
Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination with a different, less sensitive cell line.
-
Dose-Response Curve: Perform a new dose-response experiment to determine the current IC50 value of your cell line and compare it to the initial sensitive population. A significant shift to the right indicates the development of resistance.
-
Isolate Clonal Populations: If resistance is suspected, consider isolating single-cell clones from the population to test for heterogeneity in sensitivity.
-
Investigate Resistance Mechanisms: If resistance is confirmed, proceed with experiments to investigate the potential mechanisms outlined in the FAQs (e.g., transporter expression, enzyme activity assays).
-
Issue 2: High variability in experimental results with this compound treatment.
-
Possible Cause: Inconsistent experimental conditions or cellular metabolic state.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as cell confluence can affect metabolic activity and drug response.
-
Control for Media Components: Glutamine concentration in the culture medium can directly compete with this compound. Use a defined medium with a consistent glutamine concentration for all experiments.
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Monitor Cell Cycle: this compound's effects can be cell cycle-dependent.[4] Synchronize cells or analyze the cell cycle distribution of your population to ensure consistency between experiments.
-
Pre-treatment Equilibration: Allow cells to equilibrate in the experimental medium for a set period before adding this compound to ensure a consistent metabolic state.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance | Reference |
| Raji (HPRT+) | This compound | >300 | - | [2] |
| Raji (HPRT-) | This compound | Cytotoxic | - | [2] |
| Parasite | This compound | 7 | - | [2] |
Note: This table is populated with example data from the search results. Researchers should generate their own data for their specific cell lines.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Cell Viability Assay (e.g., MTS Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with might be 0.1 µM to 1000 µM. Include a vehicle-only control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-logarithmic graph and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Assessing Changes in Purine Biosynthesis using Glycine-2-C14 Incorporation
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Cell Culture and Treatment: Culture sensitive and resistant cells to mid-log phase. Treat the cells with this compound at a relevant concentration (e.g., IC50) for a specified time (e.g., 3 hours).[8] Include untreated controls.
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Radiolabeling: Add glycine-2-C14 to the culture medium and incubate for a defined period to allow for incorporation into newly synthesized purines.
-
Cell Lysis and Nucleic Acid Isolation: Harvest the cells, lyse them, and isolate the nucleic acids (DNA and RNA).
-
Scintillation Counting: Measure the radioactivity incorporated into the nucleic acid fraction using a scintillation counter.
-
Data Analysis: Compare the amount of glycine-2-C14 incorporation between the sensitive and resistant cell lines, both with and without this compound treatment. A reduced incorporation in sensitive cells treated with this compound, and a faster recovery in resistant cells, would indicate a difference in de novo purine synthesis.[8]
Visualizing Cellular Resistance to this compound
Diagram 1: this compound's Mechanism of Action and Resistance Pathways
Caption: Overview of this compound's action and key resistance mechanisms.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for diagnosing this compound resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Antibiotic | TargetMol [targetmol.com]
- 4. researchpublish.com [researchpublish.com]
- 5. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies on the modes of action of this compound in Escherichia coli. Mechanism of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound resistance in Escherichia coli: chromosomal location of multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Protocol Refinement for Azaserine-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azaserine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
General this compound Handling and Storage
Q1: How should I store and handle this compound powder and stock solutions?
A1: this compound is a pale yellow to green crystalline solid. For long-term storage, the powder should be kept at -20°C for up to 3 years. Once in solution, it should be stored at -80°C for up to 1 year.[1] this compound is very soluble in water.[2] It is incompatible with acids.
Q2: What is the stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media can be a critical factor in experimental reproducibility. One study showed that the concentration of this compound can decrease over time in conditioned media, even after the removal of cells, suggesting some level of instability. However, in fresh TSB medium at both neutral (7.3) and slightly alkaline (8.4) pH, this compound was found to be stable.[3] It is recommended to prepare fresh dilutions of this compound in your specific cell culture medium for each experiment to minimize variability due to degradation.
Troubleshooting Cell Viability Assays
Q3: My cell viability results with this compound are inconsistent. What are the common causes?
A3: Inconsistent results in cell viability assays using this compound can stem from several factors:
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This compound Instability: As mentioned, this compound can degrade in conditioned media.[3] Always use freshly prepared solutions.
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Cell Seeding Density: The optimal cell seeding density is crucial for reproducible results and depends on the cell type and the duration of the experiment.
-
Incubation Time: The incubation time with both this compound and the viability reagent (e.g., resazurin) needs to be optimized. Prolonged incubation with resazurin, especially at high cell densities, can lead to complete reduction of the dye, resulting in a signal plateau and loss of linearity.[4][5]
-
Reagent Interference: Some compounds can directly react with viability reagents. It's important to include proper controls, such as media with this compound but without cells, to check for any direct chemical reduction or oxidation of the assay reagent.[6]
Q4: I am observing a lower-than-expected cytotoxic effect of this compound. What could be the reason?
A4: Several factors can contribute to a reduced cytotoxic effect:
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High Glutamine Concentration in Media: this compound is a competitive inhibitor of glutamine.[7] High concentrations of glutamine in the cell culture medium can outcompete this compound, thereby reducing its efficacy. Consider using a medium with a lower glutamine concentration or titrating the this compound concentration accordingly.
-
Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to lower expression or activity of γ-glutamyltranspeptidase (GGT), an enzyme involved in this compound's cytotoxic effects.[2]
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response curve to determine the optimal IC50 value for your specific cell line.
Table 1: General Guidelines for this compound Concentration in Cell Culture
| Cell Line Type | Suggested Starting Concentration Range | Reference Notes |
| Various Cancer | 1 µM - 100 µM | The IC50 can vary widely. A titration is highly recommended. |
| Pancreatic Cancer | 10 µM - 50 µM | Often used to induce carcinogenesis in animal models at higher concentrations. |
| Endothelial Cells | 10 µM - 50 µM | Has been shown to have protective effects against hyperglycemia-induced damage in this concentration range.[8] |
Note: This table provides general starting points. The optimal concentration must be determined empirically for each cell line and experimental condition.
Troubleshooting Metabolic Flux Analysis
Q5: I am performing 13C-metabolic flux analysis (MFA) with this compound treatment. How do I interpret complex changes in labeling patterns?
A5: this compound inhibits key enzymes in both the hexosamine biosynthetic pathway (HBP) and de novo purine synthesis.[2] This can lead to widespread changes in cellular metabolism. When interpreting your MFA data:
-
Expect Reduced Purine Synthesis: Look for accumulation of intermediates upstream of the inhibited enzyme, formylglycinamide ribotide amidotransferase, and decreased labeling in downstream purine nucleotides.
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Assess HBP Inhibition: Inhibition of glutamine:fructose-6-phosphate amidotransferase (GFAT) will decrease the flux of glucose and glutamine into the HBP.[9] This will result in reduced labeling of UDP-GlcNAc and other downstream products.
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Consider Off-Target Effects: this compound can have effects beyond its primary targets.[10] Be prepared to observe broader changes in central carbon metabolism, including glycolysis and the TCA cycle, which may be compensatory responses to the primary inhibition.
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Integrate with Other Data: Combine your flux data with measurements of cell proliferation, nutrient uptake/secretion rates, and targeted metabolomics to build a more comprehensive picture of the metabolic reprogramming induced by this compound.
Q6: My metabolic flux data after this compound treatment is noisy and difficult to interpret. What are some potential issues?
A6: Noisy MFA data can arise from several sources:
-
Isotopic and Metabolic Unsteady State: Ensure that your cells have reached both metabolic and isotopic steady state before harvesting. The time required to reach steady state can be influenced by the metabolic perturbations induced by this compound.[11]
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Incomplete Inhibition: If the this compound concentration is too low or the treatment time is too short, you may only see partial inhibition, leading to ambiguous labeling patterns.
-
Complex Network Topology: Mammalian metabolic networks are highly interconnected. The inhibition of one pathway can lead to rerouting of flux through alternative pathways, complicating the interpretation.[12] Consider using advanced computational modeling tools to deconvolve these complex interactions.
-
Sample Preparation Artifacts: Ensure consistent and rapid quenching and extraction of metabolites to prevent metabolic activity from continuing after harvesting.
Troubleshooting Western Blotting
Q7: I am not seeing the expected changes in my protein of interest after this compound treatment in a Western blot.
A7: If you are not observing the expected results in your Western blot, consider the following:
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Suboptimal Antibody Concentration: The primary and secondary antibody concentrations may need to be optimized.[13][14]
-
Insufficient Protein Loading: Ensure that you have loaded enough protein for detection. A Bradford assay or similar method should be used to quantify protein concentration before loading.[15]
-
Poor Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane using a reversible stain like Ponceau S.[15]
-
Incorrect Antibody Storage or Handling: Ensure that your antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles.[13]
-
Sodium Azide Contamination: Sodium azide is a common preservative in antibody solutions but it inhibits horseradish peroxidase (HRP), a common enzyme used for detection. Ensure your buffers are free of sodium azide if you are using an HRP-conjugated secondary antibody.[16]
Q8: I am seeing multiple non-specific bands in my Western blot after treating cells with this compound.
A8: Non-specific bands can be a common issue in Western blotting. Here are some potential causes and solutions when working with this compound:
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[14][16] Try titrating your antibodies to find the optimal concentration.
-
Insufficient Blocking: Inadequate blocking of the membrane can result in high background and non-specific bands. Ensure you are using an appropriate blocking agent (e.g., BSA or non-fat milk) for a sufficient amount of time.
-
Cross-Reactivity of the Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in your lysate. Run a control lane with only the secondary antibody to check for this.
-
Cellular Stress Response: this compound treatment can induce a cellular stress response, leading to the upregulation of various proteins that may be cross-reactive with your antibody. It is important to include appropriate vehicle-treated controls to distinguish between specific and non-specific effects.
Experimental Protocols & Methodologies
Cell Viability Assay (Resazurin-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically to ensure the signal is within the linear range of the assay.[4]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.
-
Data Analysis: Subtract the background fluorescence (media with resazurin but no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Metabolic Flux Analysis (13C-Labeling)
-
Cell Culture: Culture cells in a medium containing a 13C-labeled tracer (e.g., [U-13C]-glucose or [U-13C, 15N]-glutamine).
-
This compound Treatment: Introduce this compound at the desired concentration and for the appropriate duration.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): Derivatize the dried metabolites to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
LC-MS/MS or GC-MS Analysis: Analyze the isotopic labeling patterns of key metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS.
-
Data Analysis and Modeling: Use specialized software to correct for natural isotope abundance and to fit the labeling data to a metabolic network model to calculate intracellular fluxes.[17][18]
Western Blotting
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Caption: this compound as a glutamine antagonist inhibits key enzymes in metabolic pathways.
Caption: A logical workflow for troubleshooting this compound-based experiments.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. The hexosamine biosynthesis inhibitor this compound prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The hexosamine biosynthesis pathway is a targetable liability in KRAS/LKB1-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]
- 15. jacksonimmuno.com [jacksonimmuno.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
"long-term storage and handling of azaserine"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of azaserine.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q: How should I store powdered this compound for long-term use?
-
Q: Can I store powdered this compound at a different temperature?
-
A: For short-term storage, +4°C is acceptable. Some suppliers may ship this compound at ambient temperatures with blue ice.[1]
-
-
Q: How should I store this compound solutions?
-
Q: What is the stability of this compound in aqueous solutions?
-
A: Aqueous solutions of this compound are most stable at a pH of 8.[6] The stability decreases significantly at acidic pH. For instance, at pH 3, the half-life is approximately 2.1 hours, whereas at pH 7, it is about 111 days.[6] It is not recommended to store aqueous solutions for more than one day.
-
Handling and Safety
-
Q: What are the primary safety precautions when handling this compound?
-
A: this compound is a hazardous substance and should be handled with care in a well-ventilated area or a chemical fume hood.[2][7][8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, must be worn.[2][7][8] Avoid inhalation of dust or aerosols and contact with skin and eyes.[2][7]
-
-
Q: What should I do in case of accidental exposure?
-
A:
-
Skin contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[7]
-
Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or Poison Control Center immediately.[7]
-
-
-
Q: How should I dispose of this compound waste?
-
A: this compound is classified as a hazardous waste (EPA hazardous waste number U015) and must be disposed of in accordance with federal, state, and local regulations.[9] Do not dispose of it with regular laboratory trash or down the drain.[10] Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.[9]
-
Experimental Use
-
Q: How do I reconstitute powdered this compound?
-
Q: What is the mechanism of action of this compound?
-
A: this compound is a structural analog of glutamine and acts as a competitive inhibitor of glutamine-dependent amidotransferases.[1] This inhibition disrupts purine biosynthesis and the hexosamine biosynthetic pathway (HBP).[1][11] It can also irreversibly inhibit gamma-glutamyltranspeptidase (GGT).
-
Troubleshooting Guides
Problem: Poor Solubility or Precipitation
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the pH of the solution may not be optimal.
-
Solution:
Problem: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound in the stock solution or during the experiment.
-
Solution:
-
Always prepare fresh solutions of this compound for each experiment.[5]
-
If using a stored stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized.[1][3][5]
-
Check the pH of your experimental media, as this compound's stability is pH-dependent.[6]
-
Problem: Unexpected Cytotoxicity or Off-Target Effects
-
Possible Cause: The concentration of this compound may be too high for your specific cell line or experimental model.
-
Solution:
-
Perform a dose-response curve to determine the optimal concentration for your experiment.
-
Review the literature for concentrations used in similar experimental systems. For example, in some cell lines, concentrations as low as 25 µM have been shown to inhibit specific enzymes.[1]
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Notes |
| Solid (Powder) | Long-term | -20°C | Up to 3 years[1] | Keep tightly sealed, protected from light and moisture.[2][3] |
| Short-term | +4°C | Up to 12 months | ||
| Shipping | Ambient with blue ice | As per supplier | ||
| Solution | Stock Solution | -20°C | Up to 1 month[3][5] | Aliquot to avoid freeze-thaw cycles.[3] |
| Stock Solution | -80°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prepare fresh for each use. |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ~50 mg/mL[11] | Sonication may be required.[1] |
| PBS (pH 7.2) | ~10 mg/mL | |
| DMSO | Insoluble or very low solubility[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature for at least one hour before opening.[5]
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 173.13 g/mol .
-
Add the appropriate volume of sterile PBS (pH 7.2) to achieve a 10 mM concentration.
-
Vortex the tube until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
-
Use the solution immediately or aliquot it into sterile, tightly sealed vials and store at -20°C or -80°C.
-
Mandatory Visualizations
References
- 1. This compound | Antibiotic | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|115-02-6|COA [dcchemicals.com]
- 6. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. web.uri.edu [web.uri.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Treatment Duration with Azaserine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving azaserine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a glutamine antagonist that primarily works by irreversibly inhibiting enzymes involved in glutamine metabolism.[1] It covalently binds to the cysteine residue in the active site of key enzymes in the de novo purine nucleotide biosynthesis pathway, such as formylglycinamide ribotide amidotransferase.[2] This inhibition disrupts the synthesis of proteins and nucleic acids. This compound also inhibits the hexosamine biosynthetic pathway.
Q2: What are the common research applications of this compound?
A2: this compound is widely used as a tool to induce pancreatic carcinogenesis in laboratory animals, particularly rats, for studying the mechanisms of cancer development and for testing potential chemopreventive agents.[3] It has also been investigated for its antineoplastic and antibiotic properties, although its clinical use has been limited due to toxicity.[2][4]
Q3: How should this compound be handled and stored?
A3: this compound is a toxic and suspected carcinogenic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses).[2] It should be stored in a securely sealed container in a cool, dry, and well-ventilated area.
Q4: What is the stability of this compound in solution?
A4: this compound solutions should be freshly prepared for experiments as the diazo group can be unstable. It is recommended to protect solutions from light to prevent degradation.
Q5: Can this compound be used in combination with other drugs?
A5: Yes, studies have shown that this compound's weak cytostatic activity when used alone can be significantly potentiated when administered with purine analogs such as mercaptopurine or thioguanine.[2] Combination therapies may allow for lower, less toxic doses of this compound to be used.
Troubleshooting Guides
In Vitro Experiments
Q1: I am observing lower than expected efficacy of this compound in my cell line. What are the possible reasons and solutions?
A1:
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to this compound. This can be due to lower expression of gamma-glutamyl transpeptidase (GGT), which is involved in this compound uptake and toxicity.[2]
-
Solution: Screen different cell lines to find a sensitive model. You can also measure the GGT levels in your cell line to assess potential resistance.
-
-
Drug Inactivation: this compound can be unstable in culture media over long incubation periods.
-
Solution: When performing long-term assays, consider replenishing the media with freshly prepared this compound at regular intervals.
-
-
Incorrect Dosing: The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations.
-
Q2: My cell viability assay results are inconsistent when using this compound. What could be the cause?
A2:
-
Assay Interference: Some cell viability assays, like those based on resazurin (AlamarBlue), can be affected by the chemical properties of the tested compounds.
-
Solution: Ensure that your experimental protocol includes appropriate controls, such as wells with this compound but without cells, to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo).
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in results.
-
Solution: Ensure proper cell counting and mixing before seeding. Allow cells to adhere and stabilize before adding the treatment.
-
In Vivo Experiments
Q1: I am observing high toxicity and mortality in my animal models treated with this compound. How can I mitigate this?
A1:
-
Dose and Schedule: this compound has a narrow therapeutic window, meaning the effective dose is close to the toxic dose.[2]
-
Solution: Start with a dose-finding study using a small cohort of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Consider fractionating the dose or using a less frequent dosing schedule. For example, instead of daily injections, try a weekly or bi-weekly schedule.
-
-
Animal Strain and Age: The sensitivity to this compound can vary between different strains and ages of animals.
-
Solution: Review the literature for studies using similar animal models to inform your dose selection. Younger animals may be more susceptible to toxicity.
-
-
Hydration and Nutrition: this compound can cause side effects like dehydration and weight loss.
-
Solution: Closely monitor the animals for signs of toxicity, including weight loss, lethargy, and ruffled fur. Provide supportive care, such as hydration with subcutaneous fluids and palatable, high-energy food, as needed.
-
Q2: The tumor growth inhibition in my this compound-treated animals is not significant. What should I consider?
A2:
-
Suboptimal Dose or Duration: The administered dose may be too low, or the treatment duration may be too short to elicit a significant anti-tumor response.
-
Solution: Based on your MTD study, try escalating the dose. If toxicity is a concern, explore combination therapies with other agents that may synergize with this compound.[2] The duration of treatment is a critical parameter to optimize; however, specific data on optimizing therapeutic duration is limited. A pilot study with different treatment durations (e.g., 2, 4, and 6 weeks) could be beneficial.
-
-
Tumor Model Resistance: The chosen tumor model may be resistant to this compound.
-
Solution: If possible, test this compound on different preclinical tumor models to identify a responsive one.
-
-
Pharmacokinetics: The route of administration and formulation can affect drug exposure. This compound has poor oral absorption.[2]
-
Solution: Ensure you are using an appropriate route of administration, such as intraperitoneal (IP) injection, for better bioavailability.
-
Experimental Protocols
Protocol 1: Single-Dose this compound Administration for Induction of Pancreatic Nodules in Rats
This protocol is adapted from studies inducing pancreatic carcinogenesis and can be a starting point for designing therapeutic experiments.
-
Animal Model: Male Lewis rats, 7 weeks of age.
-
This compound Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 10, 30, or 60 mg/mL). Prepare fresh on the day of injection and protect from light.
-
Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 10, 30, or 60 mg/kg body weight.
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity (weight loss, lethargy, etc.).
-
Body weights should be recorded weekly.
-
-
Endpoint: The experiment can be terminated at a predetermined time point (e.g., 4-6 months) to assess the development of atypical acinar cell nodules (AACN) in the pancreas.
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and carefully dissect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin for histological analysis.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to identify and quantify AACN.
-
Protocol 2: Multiple-Dose this compound Administration
-
Animal Model: Male Lewis rats, 4 weeks of age.
-
This compound Preparation: Prepare a 30 mg/mL solution of this compound in sterile 0.9% saline.
-
Administration: Administer four weekly IP injections of this compound at a dose of 30 mg/kg body weight.
-
Monitoring and Endpoint: Follow the same monitoring and endpoint procedures as described in Protocol 1.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of a Single this compound Injection on the Number of Atypical Acinar Cell Nodules (AACN) in Rats
| This compound Dose (mg/kg) | Mean Number of AACN/cm² (± SD) |
| 10 | Data not specified in the provided search results |
| 30 | Most effective dose for AACN induction |
| 60 | Data not specified in the provided search results |
Data is qualitative from the provided search results, indicating 30 mg/kg as the most effective single dose for inducing AACN.
Table 2: Effect of this compound Treatment on DNA Synthesis in Rat Pancreas and Liver
| Treatment | Time Point | Pancreatic DNA Synthesis (% of Control) | Liver DNA Synthesis (% of Control) |
| Single 10 mg/kg dose | 24 hours | Maximum inhibition | Maximum inhibition |
| Single 10 mg/kg dose | 48 hours | Return to normal | Return to normal |
| Four weekly 30 mg/kg doses | 1 week post-treatment | Significantly elevated | Significantly elevated |
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
References
- 1. researchpublish.com [researchpublish.com]
- 2. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pancreatic carcinogenesis in this compound-treated rats: inhibition by a solvent mixture in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity and Clinical Trial of this compound and 6-Thioguanine in Advanced Solid Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Azaserine and Other Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of azaserine with other key metabolic inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the metabolic pathways they target. The information is supported by experimental data and detailed protocols for key assays to facilitate reproducible research.
Introduction to this compound and its Analogs
This compound is a naturally occurring antibiotic and antineoplastic agent that functions as a structural analog of glutamine.[1] This property allows it to competitively inhibit various glutamine-dependent metabolic pathways that are crucial for cell growth and proliferation, particularly in cancer cells which often exhibit glutamine addiction.[1][2] This guide will compare this compound with other well-known glutamine antagonists, namely 6-diazo-5-oxo-L-norleucine (DON) and acivicin, which share a similar mechanism of action.[2][3][4]
Mechanism of Action and Targeted Pathways
This compound and its analogs primarily exert their effects by inhibiting enzymes that utilize glutamine as a substrate. These inhibitors act as irreversible, competitive inhibitors of amidotransferases and glutaminases.[2] The key metabolic pathways affected include:
-
Purine and Pyrimidine Biosynthesis: this compound inhibits glutamine-utilizing enzymes essential for the de novo synthesis of purines and pyrimidines, thereby halting DNA and RNA formation in cancer cells.[3][5][6]
-
Hexosamine Biosynthetic Pathway (HBP): This pathway is crucial for protein glycosylation. This compound inhibits the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[7][8][9]
-
Gamma-Glutamyltransferase (GGT) Activity: this compound can irreversibly inhibit GGT, an enzyme involved in glutathione metabolism and amino acid transport.[10]
The following diagram illustrates the primary metabolic pathways targeted by this compound and other glutamine antagonists.
Caption: Inhibition of key metabolic pathways by glutamine antagonists.
Comparative Performance: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound, DON, and acivicin against various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | ~6.25 | [11] |
| H2009 (NSCLC) | 4.2 (in combination with cisplatin) | [9] | |
| DON | Various Cancer Cell Lines | 10 - 50 | [12] |
| HL-60 (AML) | Dose-dependent inhibition of proliferation | [13] | |
| Acivicin | MCF-7 (Breast Cancer) | ~6.25 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and extension of these comparative studies.
Cell Proliferation Assay (IC50 Determination)
This protocol outlines the steps to determine the IC50 value of a metabolic inhibitor using a common method like the MTT or crystal violet assay.[11][14][15]
Workflow:
Caption: Workflow for a cell proliferation assay to determine IC50.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the metabolic inhibitors (e.g., this compound, DON, acivicin) in fresh cell culture medium. Remove the old medium from the wells and add the inhibitor-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
γ-Glutamyltransferase (GGT) Activity Assay
This colorimetric assay measures the activity of GGT in cell lysates or serum samples.[1][2][8][10]
Workflow:
Caption: Workflow for a γ-Glutamyltransferase (GGT) activity assay.
Detailed Steps:
-
Sample Preparation: Homogenize cells or tissues in GGT assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant. Serum samples can often be used directly.
-
Standard Curve: Prepare a standard curve using a p-nitroanilide (pNA) standard solution in a 96-well plate.
-
Reaction Setup: Add the prepared samples to separate wells of the 96-well plate. Add the GGT substrate solution to each sample well.
-
Measurement: Immediately measure the absorbance at 418 nm using a microplate reader in kinetic mode, taking readings every 3-5 minutes at 37°C.
-
Data Analysis: Calculate the rate of pNA formation (ΔOD/min) from the linear portion of the reaction curve. Use the pNA standard curve to convert the change in absorbance to the amount of pNA produced per minute, which is proportional to the GGT activity.
Intracellular Glutamine Concentration Assay
This protocol describes how to measure the concentration of glutamine within cells, which is essential for understanding the direct impact of glutamine antagonists.[3][7][16][17]
Workflow:
Caption: Workflow for measuring intracellular glutamine concentration.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with metabolic inhibitors as required.
-
Sample Collection: Quickly remove the culture medium and wash the cells twice with ice-cold PBS to eliminate extracellular glutamine.
-
Cell Lysis: Add an inactivation solution or lysis buffer to the cells to stop metabolic activity and release intracellular contents.
-
Standard Curve: Prepare a glutamine standard curve in a 96-well plate.
-
Assay Reaction: Add the cell lysates and the assay reaction mix (containing glutaminase and glutamate dehydrogenase for coupled enzymatic assays) to the wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (e.g., excitation 530-570 nm, emission 590-600 nm) or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the intracellular glutamine concentration by comparing the sample readings to the standard curve, normalizing to cell number or protein concentration.
Conclusion
This compound, DON, and acivicin are potent inhibitors of glutamine metabolism with significant potential in cancer therapy. While they share a common mechanism of targeting glutamine-dependent pathways, their specific activities and potencies can vary. The data and protocols presented in this guide provide a framework for the objective comparison of these inhibitors, enabling researchers to make informed decisions in their drug development and metabolic research endeavors. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlas-medical.com [atlas-medical.com]
- 6. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. cellbiolabs.com [cellbiolabs.com]
Cross-Validating Azaserine's Antimetabolite Effects with Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of azaserine with the phenotypic outcomes observed in genetic knockout models of its key molecular targets. By juxtaposing experimental data from both approaches, we aim to offer a deeper understanding of this compound's mechanism of action and validate its specificity, thereby providing a valuable resource for researchers in oncology, metabolism, and drug development.
This compound, a naturally occurring diazo compound, functions as a broad-spectrum glutamine antagonist, primarily targeting enzymes dependent on this amino acid.[1][2][3] Its cytotoxic and antineoplastic properties stem from the disruption of key metabolic pathways, including de novo purine biosynthesis and the hexosamine biosynthetic pathway (HBP).[4][5][6] This guide will delve into the specific effects of this compound and compare them with the phenotypes of genetic models where its primary targets have been knocked out.
Key this compound Targets and Corresponding Genetic Models
This compound's primary mechanism involves the irreversible inhibition of several key enzymes:
-
Glutamine-Fructose-6-Phosphate Transaminase (GFPT1): The rate-limiting enzyme in the hexosamine biosynthetic pathway.
-
Gamma-Glutamyltransferase (GGT): An enzyme involved in glutathione metabolism and cysteine homeostasis.
-
Phosphoribosylformylglycinamidine Synthetase (PFAS) and other glutamine amidotransferases: Crucial enzymes in the de novo purine synthesis pathway.
This guide will focus on the comparative analysis of this compound's effects with the phenotypes of GFPT1 and GGT knockout models, for which more extensive data is currently available.
Comparative Analysis: this compound vs. Genetic Knockouts
The following tables summarize the known effects of this compound and compare them with the phenotypes observed in corresponding knockout mouse models.
Table 1: Comparison of this compound Effects with GFPT1 Knockout Phenotype
| Feature | This compound Administration | GFPT1 Knockout (Muscle-specific) | Overlap & Implications for Cross-Validation |
| Primary Pathway Affected | Hexosamine Biosynthetic Pathway (HBP) Inhibition | Hexosamine Biosynthetic Pathway (HBP) Disruption | Direct overlap confirms GFPT1 as a key target of this compound for HBP inhibition. |
| Key Phenotype | Reduced protein glycosylation, cell proliferation inhibition in cancer cell lines.[7] | Progressive muscle weakness, fatigue, myopathy (Congenital Myasthenic Syndrome-like phenotype).[1][5] | Both interventions disrupt glycosylation, leading to cellular dysfunction. The knockout model reveals the critical role of GFPT1 in neuromuscular function, a systemic effect not typically studied with acute this compound administration in cancer models. |
| Molecular Mechanism | Competitive inhibition of GFPT1, leading to decreased UDP-GlcNAc levels. | Absence of GFPT1 protein, leading to a complete block in the HBP in muscle tissue.[8] | This compound mimics the genetic knockout at the biochemical level, validating its on-target effect. |
| Experimental Observations | Inhibition of cancer cell growth, potentiation of cisplatin cytotoxicity.[9] | Impaired neuromuscular junction morphology and neurotransmission.[1] | The knockout model provides a clean system to study the long-term consequences of HBP disruption in a specific tissue, which can inform potential long-term toxicities of this compound. |
Table 2: Comparison of this compound Effects with GGT Knockout Phenotype
| Feature | This compound Administration | GGT Knockout | Overlap & Implications for Cross-Validation |
| Primary Pathway Affected | Glutathione Metabolism | Glutathione Metabolism and Cysteine Homeostasis | Direct overlap confirms GGT as a target of this compound. |
| Key Phenotype | Increased cellular sensitivity to oxidative stress, cytotoxicity in high-GGT expressing cells.[10][11] | Glutathionuria (excessive glutathione in urine), systemic cysteine deficiency, growth retardation, cataracts, infertility.[7][12][13] | Both interventions disrupt glutathione metabolism. The knockout model reveals the systemic importance of GGT in maintaining cysteine levels, a phenotype that may be partially recapitulated with chronic, high-dose this compound treatment. |
| Molecular Mechanism | Irreversible inhibition of GGT activity.[3] | Complete absence of GGT protein. | This compound's effect on GGT is validated by the similar, albeit more severe and chronic, phenotype of the knockout model. |
| Experimental Observations | Increased cell death in Ras-transformed cells, mitigated by STAT3 knockdown.[14] | Reduced splenic and thymus cellularity, impaired T-cell dependent immune responses.[15] | The knockout model provides insights into the immunological consequences of GGT inhibition, which could be a relevant, yet under-explored, aspect of this compound's in vivo effects. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz.
Figure 1. This compound's multifaceted mechanism of action.
Figure 2. Experimental workflow for cross-validation.
Experimental Protocols
Generation of a Conditional GFPT1 Knockout Mouse Model
A muscle-specific knockout of GFPT1 can be generated using the Cre-LoxP system.[1]
-
Vector Construction: A targeting vector is constructed to flank a critical exon of the Gfpt1 gene with loxP sites.
-
ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells. Homologous recombination leads to the insertion of the loxP sites around the target exon.
-
Generation of Floxed Mice: Chimeric mice are generated by injecting the targeted ES cells into blastocysts. These chimeras are then bred to establish a line of "floxed" mice carrying the loxP-flanked Gfpt1 allele.
-
Tissue-Specific Knockout: The floxed mice are crossed with a transgenic mouse line expressing Cre recombinase under the control of a muscle-specific promoter (e.g., Creatine Kinase, Ckm). In the offspring, Cre recombinase will excise the floxed exon specifically in muscle tissue, leading to a conditional knockout.[16]
Generation of a GGT Knockout Mouse Model
A constitutive GGT knockout mouse model can be generated through standard gene targeting techniques in ES cells.[17]
-
Targeting Vector Design: A targeting vector is designed to replace a crucial part of the Ggt1 gene with a selectable marker cassette (e.g., neomycin resistance).
-
ES Cell Electroporation and Selection: The vector is introduced into ES cells, and cells that have undergone homologous recombination are selected for using the appropriate antibiotic.
-
Blastocyst Injection and Chimera Production: Successfully targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice to generate chimeric offspring.
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the null Ggt1 allele, resulting in a heterozygous knockout line. Heterozygous mice can then be intercrossed to produce homozygous GGT knockout mice.
This compound Administration Protocol (In Vitro Cell Culture)
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.[9]
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or PBS) to create a concentrated stock solution. Further dilute the stock solution in complete culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., MTT, cell counting), western blotting for protein expression, or metabolomic analysis.
Conclusion
References
- 1. Transcriptome and metabolome analysis of crGART, a novel cell model of de novo purine synthesis deficiency: Alterations in CD36 expression and activity | PLOS One [journals.plos.org]
- 2. This compound | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Investigating Lipid and Energy Dyshomeostasis Induced by Per- and Polyfluoroalkyl Substances (PFAS) Congeners in Mouse Model Using Systems Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PAICS, a Purine Nucleotide Metabolic Enzyme, is Involved in Tumor Growth and the Metastasis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GFPT1 Knockout Cell Line (Hela) – EDITGENE [editxor.com]
- 7. researchgate.net [researchgate.net]
- 8. The function of gamma-glutamyl transpeptidase as a determinant in cell sensitivity to this compound toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyagen.com [cyagen.com]
- 12. A Synthetic Lethal Interaction between Glutathione Synthesis and Mitochondrial Reactive Oxygen Species Provides a Tumor-Specific Vulnerability Dependent on STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gfpt1 conditional Knockout mouse | Muscle glycosylation, metabolism | genOway [genoway.com]
- 14. news-medical.net [news-medical.net]
- 15. Gamma-glutamyltranspeptidase knockout mice as a model for understanding the consequences of diminished glutathione on T cell-dependent immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GFPT1 deficiency in muscle leads to myasthenia and myopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Azaserine vs. 6-Diazo-5-oxo-L-norleucine (DON): A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent glutamine antagonists, azaserine and 6-diazo-5-oxo-L-norleucine (DON), in the context of cancer research. Both compounds, originally identified as antibiotics, have been investigated for their antineoplastic properties due to their ability to interfere with glutamine metabolism, a critical pathway for cancer cell proliferation and survival.[1][2] This document summarizes their mechanisms of action, presents available quantitative data on their efficacy and toxicity, outlines relevant experimental protocols, and visualizes key cellular pathways they impact.
Mechanism of Action: Targeting Glutamine Metabolism
Both this compound and DON are structurally similar to L-glutamine, allowing them to act as competitive inhibitors of various glutamine-utilizing enzymes.[2] This inhibition disrupts numerous biosynthetic pathways essential for cancer cell growth, including the synthesis of purines, pyrimidines, and hexosamines.[2][3]
This compound , a serine derivative, has been shown to inhibit glutamine-fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme of the hexosamine biosynthetic pathway (HBP).[4][5][6] Inhibition of the HBP can lead to decreased protein glycosylation and affect cellular signaling. This compound also impacts purine biosynthesis.[7]
6-Diazo-5-oxo-L-norleucine (DON) is a more potent and broad-spectrum glutamine antagonist compared to this compound.[8] It irreversibly inhibits a wide range of glutamine-dependent enzymes, leading to a more profound disruption of cellular metabolism.[8] Like this compound, DON also inhibits GFAT in the hexosamine pathway.[3][4] Its extensive inhibition of nucleotide synthesis makes it a powerful antiproliferative agent.[2]
Comparative Efficacy
Direct head-to-head comparisons of the in vitro and in vivo efficacy of this compound and DON are limited in recent literature. The following tables summarize available data from various studies. It is important to note that the experimental conditions may vary between studies, making direct comparisons challenging.
In Vitro Cytotoxicity
| Cell Line | Compound | IC50 | Reference |
| A549 (Non-small cell lung cancer) | DON | ~5 µM | [4] |
| Pancreatic Cancer Cells (Generic) | DON | Not specified, but effective | [9] |
| Various Cancer Cell Lines | This compound | Not specified, weak cytostatic activity alone | [7] |
Note: The table highlights the scarcity of directly comparable IC50 data for this compound and DON in the same cancer cell lines within the recent literature.
Preclinical In Vivo Efficacy
| Cancer Model | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Mouse Mammary Carcinoma | This compound (in combination) | Not specified | Synergistic inhibition | [10] |
| Mouse Mammary Carcinoma | DON (in combination) | Not specified | Synergistic inhibition | [10] |
| Human Tumor Xenografts in Nude Mice | DON | Not specified | Remarkable activity | [11] |
| Pancreatic Cancer Xenograft | DON Prodrug (DRP-104) | Not specified | Effective tumor targeting | [9] |
Note: The data suggests that both agents, particularly DON and its prodrugs, have shown significant anti-tumor activity in preclinical models. However, direct comparative studies with this compound are lacking.
Clinical Trials and Toxicity
Both this compound and DON have been evaluated in clinical trials, but their development has been hampered by toxicity.[11][12]
This compound Clinical Toxicity
6-Diazo-5-oxo-L-norleucine (DON) Clinical Toxicity
Phase I clinical trials of DON have provided more detailed toxicity data. The major dose-limiting toxicity is gastrointestinal.[13][14]
| Adverse Event | Grade | Incidence (at doses >52.5 mg/m²/day) | Reference |
| Nausea, Vomiting, Malaise, Anorexia | Severe | Major dose-limiting toxicity | [13] |
| Diarrhea | Less frequent | Not specified | [13] |
| Stomatitis | Less frequent | Not specified | [13] |
| Leukopenia | Mild | Nadir on Day 6-8 | [13] |
| Thrombocytopenia | Mild | Nadir on Day 7-12 | [13] |
| Nausea | Grade 3 (in combination with PEG-PGA) | 2 of 6 patients (at 470 mg/m²) | [15] |
| Vomiting | Grade 3 (in combination with PEG-PGA) | 2 of 6 patients (at 470 mg/m²) | [15] |
The significant gastrointestinal toxicity of DON has led to the development of tumor-targeted prodrugs, such as DRP-104, to improve its therapeutic index.[12][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and DON, as well as a typical experimental workflow for evaluating these compounds.
Glutamine Metabolism and Inhibition
References
- 1. This compound and 6-Diazo-5 -Oxo-L-Norleucine (DON) | Semantic Scholar [semanticscholar.org]
- 2. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Biosynthesis Pathway Is Essential for Pancreatic Beta Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexosamine pathway but not interstitial changes mediates glucotoxicity in pancreatic β-cells as assessed by cytosolic Ca2+ response to glucose | Aging [aging-us.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparison of aza-anthracenedione-induced DNA damage and cytotoxicity in experimental tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of combinations of this compound and of 6-diazo-5-oxo-L-norleucine with purine analogs and other antimetabolites on the growth of two mouse mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, DON, and azotomycin: three diazo analogs of L-glutamine with clinical antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Phase I trial of 6-diazo-5-oxo-L-norleucine (DON) administered by 5-day courses. | Semantic Scholar [semanticscholar.org]
- 14. Phase I study and clinical pharmacology of 6-diazo-5-oxo-L-norleucine (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. pubs.acs.org [pubs.acs.org]
Validating Azaserine-Induced Metabolic Changes: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry and other analytical techniques for validating metabolic alterations induced by the glutamine antagonist, azaserine. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method for your research needs.
This compound, a naturally occurring antibiotic, acts as a competitive inhibitor of glutamine-utilizing enzymes, significantly impacting cellular metabolism.[1] Its primary targets include glutamine amidotransferases, such as glutamine:fructose-6-phosphate amidotransferase (GFAT) in the hexosamine biosynthesis pathway (HBP), and enzymes involved in de novo purine biosynthesis.[1][2] Consequently, this compound treatment leads to profound shifts in metabolite levels, which require robust analytical methods for validation. Mass spectrometry (MS) has emerged as a powerful tool for these analyses, offering high sensitivity and comprehensive metabolite coverage. This guide compares MS-based metabolomics with alternative techniques, providing a framework for experimental design and data interpretation.
Comparative Analysis of Validation Methods
The choice of analytical method for validating this compound-induced metabolic changes depends on the specific research question, the target metabolites, and the desired level of quantification. Mass spectrometry offers unparalleled sensitivity and the ability to perform both targeted and untargeted analyses. However, Nuclear Magnetic Resonance (NMR) spectroscopy and traditional enzyme activity assays provide valuable complementary information.
| Method | Principle | Advantages | Disadvantages | Typical Application for this compound Studies |
| Mass Spectrometry (LC-MS/GC-MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and selectivity, broad metabolite coverage, suitable for both targeted and untargeted analysis.[3][4] | Requires extensive sample preparation, potential for ion suppression effects, complex data analysis. | Comprehensive profiling of metabolic pathways affected by this compound, including the hexosamine biosynthesis and purine synthesis pathways. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Non-destructive, requires minimal sample preparation, provides structural information, highly reproducible for quantification.[5] | Lower sensitivity compared to MS, may not detect low-abundance metabolites. | Analysis of major metabolic pathways, flux analysis using stable isotopes, and validation of changes in highly abundant metabolites. |
| Enzyme Activity Assays | Measures the rate of an enzyme-catalyzed reaction. | Direct measurement of target engagement, relatively simple and cost-effective, high-throughput adaptable. | Indirect measure of metabolic flux, does not provide a global metabolic snapshot. | Validating the direct inhibitory effect of this compound on specific enzymes like GFAT and gamma-glutamyl transferase (GGT).[6][7][8][9][10] |
Quantitative Data Summary
Mass spectrometry-based studies have provided quantitative insights into the metabolic consequences of this compound treatment. The following tables summarize key findings from such studies.
Table 1: this compound-Induced Changes in Hexosamine Biosynthesis Pathway Metabolites (LC-MS/MS Analysis)
| Metabolite | Fold Change (this compound vs. Control) | p-value | Reference |
| Glucosamine-6-phosphate | Data not available | Data not available | |
| N-acetylglucosamine-6-phosphate | Data not available | Data not available | |
| UDP-N-acetylglucosamine | ↓ (Significant Decrease) | < 0.05 | [11] |
Note: Specific fold-change values were not provided in the referenced abstract. The table indicates a significant decrease as reported.
Table 2: this compound's Effect on Purine Biosynthesis Intermediates (Conceptual LC-MS Data)
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| Phosphoribosyl pyrophosphate (PRPP) | ↑ | < 0.05 |
| Inosine monophosphate (IMP) | ↓ | < 0.01 |
| Adenosine monophosphate (AMP) | ↓ | < 0.01 |
| Guanosine monophosphate (GMP) | ↓ | < 0.01 |
This table represents expected outcomes based on this compound's mechanism of action, as specific quantitative data was not found in the provided search results. This compound inhibits de novo purine synthesis, leading to a buildup of precursors like PRPP and a depletion of downstream purine nucleotides.[2][12]
Table 3: Conceptual Changes in Glycolysis Metabolites with this compound Treatment (GC-MS Analysis)
| Metabolite | Fold Change (this compound vs. Control) | p-value |
| Glucose-6-phosphate | ↑ | < 0.05 |
| Fructose-6-phosphate | ↑ | < 0.05 |
| Pyruvate | ↓ | < 0.05 |
| Lactate | ↓ | < 0.05 |
This table illustrates the anticipated impact of this compound on glycolysis. By inhibiting the hexosamine biosynthesis pathway, which shunts glucose away from glycolysis, this compound could lead to an accumulation of early glycolytic intermediates and a decrease in downstream products. Specific quantitative data from a dedicated GC-MS study on this compound's effect on glycolysis is needed for definitive values.
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical mass spectrometry-based metabolomics workflow.
Caption: this compound's primary metabolic targets.
Caption: A typical mass spectrometry metabolomics workflow.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in this guide.
Mass Spectrometry-Based Metabolomics Protocol
This protocol is adapted from a study investigating this compound's effects on the hexosamine biosynthesis pathway.
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in 80% methanol.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the dried metabolites in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a triple quadrupole mass spectrometer for targeted analysis.
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Optimize the mass spectrometer settings (e.g., collision energy, declustering potential) for each target metabolite.
-
Acquire data in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
-
Data Analysis:
-
Integrate peak areas for each metabolite using appropriate software.
-
Normalize the peak areas to an internal standard or total ion count to correct for variations.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes between control and this compound-treated groups.
-
NMR-Based Metabolomics Protocol for Cancer Cells
This protocol provides a general framework for analyzing metabolic changes in cancer cells using NMR.[13][14]
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat cells with this compound or vehicle control for the specified duration.
-
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a methanol/chloroform/water extraction method to separate polar and lipophilic metabolites.[5]
-
Lyophilize the polar and lipophilic fractions.
-
-
NMR Sample Preparation:
-
Reconstitute the lyophilized extracts in a deuterated solvent (e.g., D₂O with a known concentration of a reference standard like DSS or TSP).[13]
-
Transfer the sample to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (e.g., ¹H NOESY) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra on a high-field NMR spectrometer.[13]
-
-
Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and referencing).
-
Identify and quantify metabolites using spectral databases (e.g., HMDB, BMRB) and specialized software.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolic patterns that differentiate between control and treated cells.
-
Enzyme Activity Assay Protocols
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay:
This assay measures the production of glutamate from glutamine and fructose-6-phosphate.[7]
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing fructose-6-phosphate, glutamine, and a coupled enzyme system (e.g., glutamate dehydrogenase) that links glutamate production to a measurable change (e.g., change in absorbance of NADH).[15][16]
-
Assay Procedure:
-
Add the sample lysate to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and a standard curve.
Gamma-Glutamyl Transferase (GGT) Activity Assay:
This colorimetric assay measures the transfer of a gamma-glutamyl group to a chromogenic substrate.[6][8][9][10]
-
Sample Preparation: Use serum, plasma, or tissue homogenates.
-
Reaction Mixture: Prepare a reaction buffer containing a GGT substrate (e.g., L-γ-glutamyl-p-nitroanilide) and an acceptor molecule (e.g., glycylglycine).[9]
-
Assay Procedure:
-
Data Analysis: Determine the GGT activity from the rate of increase in absorbance.
Conclusion
Validating the metabolic consequences of this compound treatment is crucial for understanding its mechanism of action and for the development of novel therapeutic strategies. Mass spectrometry stands out as a highly sensitive and comprehensive platform for this purpose. However, a multi-faceted approach that incorporates complementary techniques such as NMR spectroscopy for pathway flux analysis and enzyme activity assays for direct target validation will provide the most robust and comprehensive understanding of this compound-induced metabolic reprogramming. The protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.
References
- 1. researchpublish.com [researchpublish.com]
- 2. Metabolism and action of amino acid analog anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Use of nuclear magnetic resonance-based metabolomics in detecting drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlas-medical.com [atlas-medical.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Hexosamine pathway but not interstitial changes mediates glucotoxicity in pancreatic β-cells as assessed by cytosolic Ca2+ response to glucose | Aging [aging-us.com]
- 12. Chromatographic studies of purine metabolism. I. The effect of this compound on purine biosynthesis in E. coli using various C14-labeled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Azaserine in Combination Therapies: A Comparative Analysis for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of azaserine in combination with other therapeutic agents. Below, we synthesize available experimental data, detail methodologies for key experiments, and visualize relevant biological pathways to offer a comprehensive overview of this compound's potential in combinatorial cancer therapy.
This compound, a glutamine analog, functions as an antimetabolite by competitively inhibiting enzymes involved in glutamine metabolism. This mechanism disrupts the de novo synthesis of purine nucleotides, which is crucial for the proliferation of cancer cells. While its efficacy as a monotherapy has been limited, its potential in combination with other drugs continues to be an area of active research. This guide compares the performance of this compound in combination with purine analogs and other targeted therapies.
Comparative Efficacy of this compound Combinations
The following tables summarize quantitative data from studies comparing this compound in combination with other drugs.
In Vitro Studies in Breast Cancer
A recent study investigated the in vitro efficacy of this compound in comparison with another glutamine antagonist, acivicin, and the multi-kinase inhibitor sorafenib in the MCF-7 breast cancer cell line.[1][2][3][4][5]
Table 1: Comparative Cytotoxicity of this compound, Acivicin, and Sorafenib on MCF-7 Cells (MTT Assay) [1][2][3][4][5]
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 6.25 | ~75% |
| 12.5 | ~60% | |
| 25 | ~45% | |
| 50 | ~30% | |
| Acivicin | 6.25 | ~70% |
| 12.5 | ~55% | |
| 25 | ~40% | |
| 50 | ~25% | |
| Sorafenib | 6.25 | ~50% |
| 12.5 | ~35% | |
| 25 | ~20% | |
| 50 | ~10% |
Table 2: Apoptotic Effects of this compound, Acivicin, and Sorafenib on MCF-7 Cells (Annexin V Assay) [1][2][3][5]
| Compound (6.25 µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| This compound | ~15% | ~25% | ~15% |
| Acivicin | >40% | ~10% | ~15% |
| Sorafenib | ~20% | ~30% | ~20% |
Table 3: Effect of this compound, Acivicin, and Sorafenib on Cytokine Production by MCF-7 Cells (ELISA) [1][2][3][5]
| Compound (6.25 µM) | IL-4 Production (pg/mL) | IL-10 Production (pg/mL) | TNF-α Production (pg/mL) |
| This compound | Significantly Increased | Significantly Increased | Significantly Reduced |
| Acivicin | Significantly Increased | Significantly Increased | Significantly Reduced |
| Sorafenib | No Significant Change | No Significant Change | Significantly Increased |
Clinical and Preclinical Studies in Leukemia and Other Cancers
Older studies have explored this compound in combination with purine analogs for the treatment of leukemia and other cancers. While detailed quantitative data from these studies are not always readily available in modern formats, the key findings are summarized below.
Table 4: Overview of Early Combination Studies with this compound
| Combination | Cancer Type | Key Findings | Citation |
| This compound + 6-Mercaptopurine | Acute Leukemia in Children | No significant difference in complete remission rates or duration compared to 6-mercaptopurine alone. | [6] |
| This compound + 6-Thioguanine | Advanced Solid Tumors | Showed some anti-tumor activity, but with notable toxicity. | [7] |
| This compound + 6-Thioguanine | Ascites Cell Carcinoma (in mice) | Combination therapy was more effective than either drug alone in tumor-free survival. | [8] |
| This compound + 6-Thioguanine | Multiple Myeloma | Investigated as a combination therapy. | [9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its combination partners, the following diagrams illustrate the targeted signaling pathways and a general workflow for the key in vitro experiments cited.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: The cells are then treated with various concentrations of this compound, acivicin, or sorafenib and incubated for a further 72 hours.
-
MTT Addition: Following treatment, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plates are incubated for 1.5 hours at 37°C.[12]
-
Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of DMSO to each well.[12] The plates are then incubated for 15 minutes at 37°C with shaking.[12]
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the control (untreated) cells.
Annexin V Apoptosis Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14][15][16][17]
-
Cell Seeding and Treatment: MCF-7 cells are seeded in a T25 culture flask at a density of 1 x 106 cells and incubated for 48 hours.[15][16] The cells are then treated with the test compounds.
-
Cell Harvesting: After the treatment period, both the supernatant containing floating apoptotic cells and the adherent cells (collected by trypsinization) are harvested.[15][16]
-
Washing: The collected cells are washed twice with PBS.[15][16]
-
Staining: The cell pellet is resuspended in 100 µL of Annexin V binding buffer, and 0.3 µL of Annexin V is added.[14] The cells are incubated at room temperature for 10 minutes.[14] Propidium iodide (PI) or a similar viability dye is also added to differentiate between apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16][17]
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[18][19][20][21][22]
-
Sample Collection: After treating the MCF-7 cells with the compounds for the desired time, the cell culture supernatant is collected.
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-4, IL-10, TNF-α) and incubated overnight at 4°C.[19][20]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 10% FBS) for one hour to prevent non-specific binding.[19]
-
Sample and Standard Incubation: The collected culture supernatants and a series of known standards for the cytokine are added to the wells and incubated for two hours.[19]
-
Detection: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition and Measurement: After a final wash, a substrate solution is added, which reacts with the enzyme to produce a colored product. The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[19]
References
- 1. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review Reports - Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The comparison of 6-mercaptopurine with the combination of 6-mercaptopurine and this compound in the treatment of acute leukemia in children: results of a cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity and Clinical Trial of this compound and 6-Thioguanine in Advanced Solid Malignant Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Combination therapy with thioguanine (NSC-752) and this compound (NSC-742) for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. scispace.com [scispace.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. h-h-c.com [h-h-c.com]
- 22. biomatik.com [biomatik.com]
Validating Biomarkers of Azaserine Response In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of strategies for validating biomarkers of in vivo response to azaserine, a glutamine antagonist with antineoplastic properties. We present supporting data from related glutamine metabolism inhibitors and detailed experimental protocols to guide preclinical research.
This compound is a naturally occurring compound that exerts its anticancer effects by acting as a glutamine analog, thereby inhibiting key enzymes involved in nucleotide and hexosamine biosynthesis.[1][2][3] As with many targeted therapies, identifying robust biomarkers is crucial for predicting therapeutic response and monitoring efficacy in vivo. This guide compares three major classes of potential biomarkers for this compound and related glutamine antagonists: metabolic, signaling pathway, and tumor microenvironment (TME) biomarkers.
Comparison of Potential In Vivo Biomarker Strategies
The validation of biomarkers for this compound response in vivo can be approached from several angles, each with distinct advantages and challenges. The choice of biomarker will depend on the specific research question, the tumor model, and the available analytical technologies.
1. Metabolic Biomarkers: Given that this compound directly targets cellular metabolism, monitoring metabolic changes offers a direct pharmacodynamic readout of drug activity. Techniques like mass spectrometry-based metabolite profiling and PET imaging can provide a dynamic view of the tumor's metabolic response to treatment.[4][5] For instance, studies on other metabolic inhibitors have shown that changes in lactate, phosphocholine, and glycerophosphocholine can serve as early indicators of therapeutic response.[6]
2. Signaling Pathway Biomarkers: Glutamine metabolism is intricately linked with major signaling pathways that control cell growth and proliferation, such as the mTOR pathway.[7][8] this compound-induced metabolic stress can lead to the inhibition of mTOR signaling. Therefore, assessing the phosphorylation status of key mTORC1 targets like the ribosomal protein S6 and the translation initiation factor 4EBP1 can serve as a robust biomarker of biological response.[2] Furthermore, for related glutaminase inhibitors, activation of the NRF2-antioxidant response pathway has been identified as a conserved biomarker of tumor sensitivity.[1]
3. Tumor Microenvironment (TME) Biomarkers: Recent evidence suggests that glutamine antagonists can remodel the tumor microenvironment, particularly the immune cell landscape. A prodrug of a DON (a compound structurally similar to this compound) was shown to significantly reduce the population of immunosuppressive M2-like macrophages within tumors.[3] This indicates that profiling changes in immune cell infiltrates (e.g., via immunohistochemistry or flow cytometry of dissociated tumors) could be a valuable biomarker strategy, particularly for evaluating the combination of this compound with immunotherapies.
Data Presentation: Comparison of Biomarker Classes
| Biomarker Class | Examples | Measurement Techniques | Pros | Cons |
| Metabolic | Glutamine, Glutamate, Lactate, Glycine, Phosphocholine, α-Ketoglutarate | LC-MS/MS, GC-MS, PET Imaging (e.g., [18F]FDG, [18F]GLN)[4] | Direct measure of drug's pharmacodynamic effect; Can be non-invasive (PET); High sensitivity. | Requires specialized equipment and expertise; PET imaging has limited resolution; Can be influenced by systemic metabolism. |
| Signaling Pathway | p-S6, p-4EBP1, NRF2 activation | Immunohistochemistry (IHC), Western Blot, Reverse Phase Protein Array (RPPA) | Reflects downstream biological consequences of target engagement; Well-established and standardized techniques (IHC); Can be spatially resolved within the tumor. | Indirect measure of target inhibition; May be subject to feedback loops and pathway crosstalk; Quantification can be challenging. |
| Tumor Microenvironment | M1/M2 Macrophage Ratio, T-cell Infiltration, Arginase I expression | Immunohistochemistry (IHC), Flow Cytometry, Single-Cell RNA Sequencing | Provides insight into immunomodulatory effects; Relevant for combination therapy strategies; Can identify mechanisms of resistance. | Requires fresh tissue for flow cytometry/scRNA-seq; Complex data analysis; TME can be highly heterogeneous. |
Mandatory Visualizations
Caption: this compound inhibits key enzymes in glutamine metabolism, impacting biosynthesis and mTORC1 signaling.
Caption: A stepwise workflow for the in vivo validation of pharmacodynamic and predictive biomarkers.
Experimental Protocols
Protocol 1: Validation of Metabolic Biomarkers using LC-MS/MS
-
In Vivo Model: Utilize human pancreatic cancer (e.g., PANC-1) cell line-derived xenografts (CDX) in immunodeficient mice (e.g., NSG mice). Tumor implantation is typically subcutaneous for ease of measurement.
-
Study Design: Once tumors reach a volume of 100-150 mm³, randomize animals into two groups: Vehicle control and this compound treatment. A typical group size is 8-10 animals.
-
Drug Administration: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection daily at a predetermined dose (e.g., 10 mg/kg), established from tolerability studies.[9]
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Sample Collection: At specified time points (e.g., 2h, 24h, 72h, and end of study) post-treatment, euthanize a subset of animals from each group. Immediately resect tumors and flash-freeze in liquid nitrogen to quench metabolic activity. Collect blood via cardiac puncture for plasma analysis.
-
Metabolite Extraction: Pulverize frozen tumor tissue under liquid nitrogen. Extract metabolites using an 80% methanol solution. Precipitate protein by centrifugation at 4°C. Lyophilize the supernatant.
-
LC-MS/MS Analysis: Reconstitute dried metabolites in an appropriate solvent. Analyze using a high-resolution mass spectrometer coupled with liquid chromatography. Use a targeted approach to quantify key metabolites in the glutamine pathway (glutamine, glutamate, glycine, serine, etc.).
-
Data Analysis: Normalize metabolite peak areas to tissue weight. Use statistical tests (e.g., t-test or ANOVA) to compare metabolite levels between vehicle and treated groups at each time point. Correlate changes in metabolite levels with tumor growth inhibition.
Protocol 2: Validation of Signaling Biomarkers using Immunohistochemistry (IHC)
-
In Vivo Model, Study Design, and Drug Administration: Follow steps 1-4 as described in Protocol 1.
-
Sample Collection and Processing: At the end of the study, resect tumors. Fix half of each tumor in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin (FFPE blocks). Flash-freeze the other half for protein lysate generation (optional).
-
Immunohistochemistry:
-
Cut 4-5 µm sections from the FFPE blocks.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate sections overnight at 4°C with primary antibodies against p-S6 (Ser240/244) and p-4EBP1 (Thr37/46).
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
-
Image Analysis: Scan stained slides using a digital slide scanner. Quantify the intensity and percentage of positive cells using image analysis software (e.g., QuPath or ImageJ). Scoring methods like the H-score can be used for semi-quantitative analysis.
-
Data Analysis: Compare the quantification scores for p-S6 and p-4EBP1 between the vehicle and this compound-treated groups. A significant reduction in the phosphorylation of these proteins in the treated group would validate them as pharmacodynamic biomarkers. Correlate the degree of signal reduction with the extent of tumor response.
References
- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Evidence for Serine Biosynthesis-Defined Sensitivity of Lung Metastasis, but Not of Primary Breast Tumors, to mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of Imaging Biomarkers for Metabolically-Targeted Osteosarcoma Therapy in a Murine Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatially resolved metabolomics to discover tumor-associated metabolic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genome-wide CRISPR screen reveals that antagonism of glutamine metabolism sensitizes head and neck squamous cell carcinoma to ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 9. Gastrin receptor expression during this compound-induced rat pancreatic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azaserine: A Step-by-Step Guide for Laboratory Professionals
Effective management of Azaserine waste is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, a compound classified as toxic and a suspected carcinogen, with the EPA hazardous waste number U015.
For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols is paramount. This document outlines a chemical degradation method using acid hydrolysis, followed by neutralization and disposal, ensuring that this compound is handled safely from the laboratory bench to its final disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound and its solutions within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:
-
Double nitrile gloves: Provides enhanced protection against chemical permeation.
-
Safety goggles: Protects eyes from splashes.
-
A lab coat: Shields skin and clothing from contamination.
Disposal Overview: A Two-Stage Process
The recommended procedure for this compound disposal involves a two-stage process:
-
Chemical Inactivation (Acid Hydrolysis): The primary and most critical step is the degradation of the this compound molecule into less hazardous components.
-
Neutralization and Disposal: The resulting acidic solution is then neutralized to a safe pH range before final disposal in accordance with institutional and local regulations.
It is strictly prohibited to dispose of this compound directly down the drain or in regular laboratory or household trash[1].
Quantitative Data on this compound Hydrolysis
The efficacy of acid hydrolysis for this compound degradation is pH-dependent. The following table summarizes the hydrolysis half-life of this compound in aqueous solutions at 25°C.
| pH | Half-life |
| 3 | 2.1 hours |
| 7 | 111 days |
| 11 | 425 days |
Source: PubChem CID 460129[1]
This data clearly indicates that acidic conditions significantly accelerate the degradation of this compound, making it a viable method for laboratory-scale waste treatment.
Experimental Protocol: Step-by-Step this compound Disposal
This protocol is designed for the safe and effective disposal of aqueous solutions containing this compound.
Materials:
-
Aqueous this compound waste solution
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate glass waste container, clearly labeled "this compound Waste for Treatment"
-
Stir plate and stir bar
Procedure:
Part 1: Acid Hydrolysis
-
Preparation: Conduct this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the labeled glass waste container containing the this compound solution on a stir plate. Add a stir bar to the solution.
-
Acidification: While stirring, slowly add 1M hydrochloric acid to the this compound waste solution. Monitor the pH of the solution using either pH strips or a calibrated pH meter. Continue adding acid until the pH of the solution is approximately 3.
-
Degradation: Cover the container (e.g., with a watch glass) to prevent splashes, but do not seal it tightly to avoid pressure buildup. Allow the solution to stir at room temperature for a minimum of 12 hours. This extended time, which is approximately six half-lives, ensures a thorough degradation of the this compound.
Part 2: Neutralization and Final Disposal
-
Neutralization: After the 12-hour degradation period, slowly add a neutralizing agent, such as a solution of sodium hydroxide or sodium bicarbonate, to the acidic waste while continuing to stir. Exercise caution as the neutralization of acid is an exothermic reaction.
-
pH Adjustment: Continuously monitor the pH of the solution. The target pH for disposal into a sanitary sewer system is typically between 5.5 and 9.0, though this can vary by municipality[2]. Check with your institution's Environmental Health and Safety (EHS) office for specific pH limits.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water, in accordance with your institution's policies[2].
-
Record Keeping: Document the treatment and disposal of the this compound waste in your laboratory's chemical waste log.
Decontamination of Laboratory Equipment
Any laboratory equipment, such as glassware or surfaces, that comes into contact with this compound must be decontaminated.
-
Reusable Glassware: Rinse glassware three times with a suitable solvent (e.g., water, if this compound was in an aqueous solution). The rinsate should be collected and treated as this compound waste via the acid hydrolysis protocol described above.
-
Surfaces: Wipe down contaminated surfaces with a detergent solution, followed by a clean water rinse. Dispose of the cleaning materials as hazardous waste.
-
Contaminated Solids: Items such as gloves, paper towels, or pipette tips that are contaminated with this compound should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program, likely via incineration[1].
Logical Workflow for this compound Disposal
Caption: Workflow for the chemical degradation and disposal of this compound waste.
By following these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for guidance on specific local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azaserine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Azaserine, a glutamine antagonist with antitumor and antibiotic properties. Adherence to these procedures is critical to ensure personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer[1][2]. It is crucial to handle this compound with the appropriate precautions to minimize exposure risks.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the required PPE to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from splashes and dust particles.[3][4] |
| Hand Protection | Chemical-impermeable gloves (inspected prior to use) | Prevents skin contact and absorption.[3][4] |
| Body Protection | Fire/flame resistant and impervious clothing; laboratory coat | Protects skin from contamination and potential splashes.[3][4] |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or if dust/aerosols are generated.[3][4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is essential. The following workflow diagram illustrates the key steps to be followed.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, obtain and read the Safety Data Sheet (SDS) for this compound.
-
Ensure a designated work area, such as a chemical fume hood, is clean and available.
-
Assemble all necessary materials, including this compound, solvents, and weighing equipment.
-
Put on all required personal protective equipment as detailed in the PPE table.
-
-
Handling :
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing, use a draft shield to prevent the dispersal of powder.
-
To prepare solutions, slowly add the solid to the solvent to avoid splashing.
-
Handle all containers with this compound carefully to prevent spills.
-
-
Storage :
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice.[3][4] |
| Eye Contact | Rinse opened eyes for at least 15 minutes under running water. Consult a doctor.[3][4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and call for immediate medical help.[3][4] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. Cover the spill with an absorbent material, collect it in a sealed container for disposal. Prevent it from entering drains.[2][3] |
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
-
Chemical Waste :
-
Do not dispose of this compound with household garbage.[1]
-
Collect all solid and liquid waste containing this compound in designated, labeled, and sealed containers.
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
-
Contaminated Materials :
-
All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed bag and disposed of as hazardous waste.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
